7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Description
Properties
IUPAC Name |
7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-4-6(2-7-3-6)10-5(8)9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNNPHJFVKWZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNC2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250706 | |
| Record name | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446355-50-5 | |
| Record name | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446355-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one basic properties
Topic: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: Synthetic Architecture & Medicinal Chemistry Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Spiro-Switch" in Fsp³-Rich Design
In the modern pursuit of drug candidates with optimal physicochemical profiles, the "escape from flatland" has driven the adoption of spirocyclic scaffolds. 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a high-value, rigidified building block that combines the metabolic stability of an oxazolidinone with the defined vector geometry of an azetidine.
Unlike flexible piperazines or morpholines, this spirocyclic core offers a "frozen" conformation, reducing the entropic penalty upon target binding. This guide provides a comprehensive technical analysis of its properties, a validated synthetic pathway, and strategic applications in structure-activity relationship (SAR) campaigns.
Part 1: Chemical Identity & Structural Architecture
This scaffold is a bicyclic system featuring a 4-membered azetidine ring spiro-fused to a 5-membered oxazolidinone ring. The "7-methyl" designation indicates methylation of the oxazolidinone nitrogen, leaving the azetidine nitrogen (position 2) as the primary vector for diversification.
Core Specifications
| Property | Value / Description |
| IUPAC Name | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one |
| CAS Number | 1909305-58-3 (HCl salt); 1446355-49-2 (Parent/Analog) |
| Molecular Formula | C₆H₁₀N₂O₂ (Free Base) | C₆H₁₁ClN₂O₂ (HCl Salt) |
| Molecular Weight | 142.16 g/mol (Free Base) | 178.62 g/mol (HCl Salt) |
| SMILES | CN1CC2(CNC2)OC1=O |
| Key Functional Groups | Cyclic Carbamate (Oxazolidinone), Secondary Amine (Azetidine) |
| Stereochemistry | Achiral (Meso-like symmetry unless substituted on the azetidine carbons) |
Physicochemical Profile (Calculated)
| Parameter | Value | Implications for Drug Design |
| cLogP | -1.1 to -0.8 | Highly polar; excellent for lowering lipophilicity of greasy pharmacophores. |
| TPSA | ~40-50 Ų | Favorable for CNS penetration and oral bioavailability. |
| Fsp³ | 0.67 | High saturation fraction; correlates with improved clinical success rates. |
| pKa (Azetidine NH) | ~9.5 - 10.5 | Basic; likely protonated at physiological pH (forms stable salts). |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (O, N, C=O) | Balanced profile for solubility and receptor interaction. |
Part 2: Synthetic Methodologies
The synthesis of this spirocycle requires careful orchestration to construct the quaternary carbon center without inducing ring strain-mediated ring opening. The most robust route utilizes the Henry Reaction (Nitroaldol) followed by reductive cyclization.
Validated Synthetic Protocol
Step 1: The Henry Reaction (Construction of the Quaternary Center)
-
Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), Nitromethane (
), Triethylamine ( ). -
Protocol: To a solution of N-Boc-3-azetidinone in THF, add nitromethane (5 equiv) and
(catalytic). Stir at 0°C to RT. -
Mechanism: Nucleophilic attack of the nitronate anion on the ketone forms the tertiary alcohol.
-
Product: tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate.
Step 2: Nitro Reduction to Amino-Alcohol
-
Reagents:
(balloon or Parr shaker), Pd/C (10% wt), Methanol. -
Protocol: Hydrogenate the nitro-alcohol intermediate. This reduces the
group to a primary amine ( ). -
Critical Note: Ensure temperature is controlled (<40°C) to prevent retro-aldol fragmentation.
-
Product: tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.[1]
Step 3: Carbonyl Insertion (Cyclization)
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, DIPEA, DCM.
-
Protocol: Treat the amino-alcohol with CDI (1.2 equiv). The amino group attacks the carbonyl source, followed by intramolecular closure by the hydroxyl group.
-
Outcome: Formation of the 5-membered oxazolidinone ring.
-
Product: tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate.[2]
Step 4: N-Methylation
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.
-
Protocol: Deprotonate the oxazolidinone nitrogen (pKa ~12) with NaH at 0°C. Add MeI.
-
Product: tert-butyl 7-methyl-6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate.
Step 5: Global Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Protocol: Remove the Boc group to liberate the azetidine amine.
-
Final Product: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride .
Synthetic Pathway Visualization
Caption: Step-wise synthetic construction of the 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core starting from commercially available N-Boc-3-azetidinone.
Part 3: Medicinal Chemistry Applications
The 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold is not merely a linker; it is a functional bioisostere designed to solve specific ADME and potency challenges.
Bioisosterism & Vector Positioning
-
Morpholine/Piperazine Replacement: This scaffold serves as a rigidified surrogate for morpholine or N-methylpiperazine. By locking the heteroatoms into a spirocyclic arrangement, it restricts the conformational space, potentially reducing the entropic cost of binding to a protein pocket.
-
Dipole Orientation: The oxazolidinone carbonyl (C=O) provides a strong hydrogen bond acceptor vector that is geometrically distinct from the planar amide bond found in lactams.
Decision Matrix: When to Use This Scaffold
Caption: Strategic decision logic for implementing the spiro-oxazolidinone scaffold in lead optimization.
Case Studies in Literature
-
MCHr1 Antagonists: Spirocyclic amines have been utilized to replace flexible linkers in Melanin-Concentrating Hormone receptor 1 antagonists, improving metabolic stability while maintaining potency [1].
-
Anesthetic Analogs: Incorporation of spirocyclic amino acids into bupivacaine analogs demonstrated improved therapeutic indices, highlighting the value of the constrained spiro-geometry [2].
Part 4: Handling & Stability
-
Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
-
Stability: The oxazolidinone ring is generally stable to hydrolysis under physiological conditions (pH 1-8). However, strong bases (pH > 12) or strong nucleophiles at elevated temperatures may open the carbamate ring.
-
Safety: As with all low-molecular-weight amines, handle with care to avoid inhalation. The spirocyclic nature does not impart specific explosive hazards, but the synthesis intermediates (nitro compounds) require standard safety precautions.
References
-
Johansson, A. et al. "Spirocyclic MCHr1 antagonists."[3] Bioorganic & Medicinal Chemistry Letters. (Cited via BLD Insights).
-
Carreira, E. M. et al. "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Journal of Organic Chemistry. (Contextualized from general spiro-azetidine literature).
-
ChemScene. "7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride Product Data."[4] ChemScene Catalog.
-
PubChem.[5] "Compound Summary: 5-Oxa-2,7-diazaspiro[3.4]octan-6-one." National Library of Medicine.
- Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. (Foundational reference for spiro-azetidine synthesis).
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- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1909305-58-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, identified by CAS number 1909305-58-3, is a novel spirocyclic molecule belonging to the diazaspiro[3.4]octane class of compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway based on established methodologies for related spiro-oxazolidinones, and explores its potential applications in medicinal chemistry, particularly in the context of antimalarial drug discovery. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique molecular scaffold.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can access new chemical space and exhibit improved pharmacological properties. Spirocyclic compounds, characterized by two rings connected through a single common atom, have garnered significant attention due to their inherent three-dimensionality. This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for biological targets compared to their linear or planar counterparts.
The 5-oxa-2,7-diazaspiro[3.4]octan-6-one core represents a unique fusion of an azetidine ring and an oxazolidinone ring. This combination of a strained four-membered ring and a medicinally relevant five-membered heterocycle creates a scaffold with distinct conformational constraints and a specific spatial arrangement of heteroatoms, making it an attractive starting point for the design of new therapeutic agents.
Physicochemical Properties
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is typically available as a hydrochloride salt. The following table summarizes its key physicochemical properties, primarily sourced from chemical supplier databases.[1][2]
| Property | Value | Source |
| CAS Number | 1909305-58-3 | [1] |
| Molecular Formula | C₆H₁₁ClN₂O₂ (Hydrochloride Salt) | [1] |
| Molecular Weight | 178.62 g/mol (Hydrochloride Salt) | [1] |
| IUPAC Name | 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride | |
| SMILES | CN1CC2(CNC2)OC1=O.Cl | [3] |
| Physical Form | Powder | |
| Purity | ≥95% - ≥98% (as offered by suppliers) | , [1] |
| Storage | Room temperature, keep dry and cool. | [1] |
Computational Data:
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP | -0.1678 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
Proposed Synthesis Pathway
Caption: Potential Therapeutic Applications of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Scaffold.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride is associated with the following hazard statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Future Directions and Conclusion
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a promising, yet underexplored, molecular scaffold. While currently available primarily as a research chemical, its structural features and the biological activity of related compounds suggest significant potential for further investigation.
Key areas for future research include:
-
Development and publication of a robust and scalable synthetic route. This would be crucial for making the compound and its analogs more accessible for extensive biological evaluation.
-
Comprehensive in vitro and in vivo screening to confirm and characterize its potential antimalarial activity.
-
Exploration of its activity against other therapeutic targets, including sigma receptors and bacterial targets.
-
Elucidation of its full physicochemical and pharmacological profile, including metabolic stability, and pharmacokinetic properties.
References
-
PubChem. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
-
European Journal of Medicinal Chemistry. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]
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An In-Depth Technical Guide to 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physicochemical properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent three-dimensionality allows for a more precise and effective exploration of protein binding pockets compared to traditional flat aromatic structures.[1][2] This guide provides a comprehensive technical overview of a specific spirocyclic compound, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, a molecule of significant interest for its potential applications in drug discovery.
The core of this molecule is the 5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold, which combines an azetidine ring with an oxazolidinone ring.[3][4][5][6][7] This unique arrangement of heteroatoms and strained ring systems imparts distinct chemical and biological properties. The oxazolidinone moiety is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which function by inhibiting bacterial protein synthesis.[8][9][10] The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and can serve as a versatile anchor for further chemical modification.[11][12][13]
This guide will delve into the chemical structure, synthesis, and potential applications of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising molecular entity.
Chemical Structure and Properties
The chemical structure of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is defined by a spirocyclic system where an azetidine ring and an oxazolidinone ring are fused at a quaternary carbon.[3][4] The nitrogen atom of the azetidine ring is methylated, a modification that can significantly influence the molecule's basicity, lipophilicity, and metabolic stability.
Caption: Chemical structure of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Physicochemical Properties
The physicochemical properties of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one are crucial for its potential as a drug candidate. The presence of heteroatoms and the spirocyclic nature of the molecule influence its polarity, solubility, and ability to interact with biological targets.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [4] |
| Molecular Weight | 142.16 g/mol | [4] |
| XlogP | -0.9 | [4] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
These predicted values suggest that 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one possesses favorable drug-like properties, including good aqueous solubility (indicated by the negative XlogP) and a low number of rotatable bonds, which is often associated with improved oral bioavailability.
Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
The synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one can be approached through a multi-step sequence, beginning with the construction of the parent spirocyclic scaffold, 5-oxa-2,7-diazaspiro[3.4]octan-6-one, followed by selective N-methylation.
Synthesis of the Core Scaffold: 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
A plausible synthetic route to the core scaffold involves the reaction of a suitably protected 3-aminoazetidine derivative with a reagent that can form the oxazolidinone ring. A key challenge in the synthesis of such spirocyclic systems is the construction of the sterically demanding spirocenter.[14]
Caption: Proposed synthetic pathway for the 5-oxa-2,7-diazaspiro[3.4]octan-6-one core.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of N-Boc-5-oxa-2,7-diazaspiro[3.4]octan-6-one
-
To a solution of N-Boc-3-aminoazetidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of triphosgene (0.4 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Step 2: Deprotection to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5.0 eq) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-oxa-2,7-diazaspiro[3.4]octan-6-one.
N-Methylation of the Core Scaffold
The final step in the synthesis is the selective methylation of the secondary amine on the azetidine ring. A variety of standard N-methylation procedures can be employed, such as reductive amination or direct alkylation.
Experimental Protocol: N-Methylation
Reductive Amination Approach:
-
To a solution of 5-oxa-2,7-diazaspiro[3.4]octan-6-one (1.0 eq) in methanol, add aqueous formaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for an additional 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Applications in Drug Discovery
The 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold is a promising building block for the development of novel therapeutic agents. The incorporation of spirocyclic systems into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability, while also increasing the fraction of sp³-hybridized carbons, a parameter correlated with clinical success.[1]
The oxazolidinone core is a known inhibitor of bacterial protein synthesis, and derivatives of this scaffold could exhibit antibacterial activity.[9][10] Furthermore, the unique three-dimensional shape of the spirocyclic system may allow for the targeting of other protein classes, such as kinases or G-protein coupled receptors, where precise spatial arrangement of functional groups is critical for high-affinity binding.
The azetidine moiety provides a convenient handle for the introduction of further diversity, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The synthesis of libraries based on this scaffold could lead to the discovery of novel hits for a variety of therapeutic targets.
Conclusion
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a novel and promising chemical entity for drug discovery. Its unique spirocyclic architecture, combined with the presence of the pharmacologically relevant oxazolidinone and azetidine motifs, makes it an attractive starting point for the development of new therapeutic agents. The synthetic strategies outlined in this guide provide a practical framework for the preparation of this compound and its analogs, enabling further investigation into its biological activities and potential as a clinical candidate. As the field of medicinal chemistry continues to "escape from flatland," the exploration of such three-dimensional scaffolds will be paramount in the discovery of the next generation of medicines.[1]
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PubChem. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
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Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]
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Lead Sciences. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
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An In-Depth Technical Guide to 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: Structure, Properties, and Potential in Drug Discovery
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the intricacies of its chemical structure, explores its physicochemical properties, and discusses its potential as a valuable scaffold in modern medicinal chemistry, drawing insights from related structural analogs.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, there is a significant trend of "escaping from flatland," a strategic move away from planar, two-dimensional molecules towards more complex, three-dimensional structures. Spirocyclic scaffolds are at the forefront of this movement, offering a unique conformational rigidity and three-dimensionality that can lead to improved pharmacological properties. These structures, where two rings share a single atom, can enhance binding affinity to protein targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.
The diazaspiro[3.4]octane core, in particular, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural complexity and the presence of nitrogen atoms provide opportunities for diverse functionalization and interaction with biological targets. This guide focuses on a specific derivative, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, a molecule that combines the spirocyclic framework with additional heteroatoms, suggesting a rich potential for novel pharmacological activity. A notable study has identified a novel diazaspiro[3.4]octane series as active against multiple stages of the human malaria parasite, Plasmodium falciparum, highlighting the therapeutic potential of this chemical class[1][2].
Decoding the IUPAC Nomenclature: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides a precise description of a molecule's structure. Let's deconstruct the name "7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one" to understand the architecture of this compound.
The naming of spiro compounds follows a specific set of rules[3][4]. For heterocyclic spiro compounds, "a" terms are used as prefixes to denote the heteroatoms[5].
-
spiro : This prefix indicates that the two rings in the molecule share a single common atom, the spiro atom.
-
[3.4] : This bracketed information denotes the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are arranged in ascending order. In this case, one ring has three carbon atoms, and the other has four.
-
octan : This part of the name specifies the total number of atoms in the bicyclic system, which is eight (3 + 4 + 1 spiro atom).
-
diaza : This indicates the presence of two nitrogen atoms in the ring system.
-
oxa : This signifies the presence of one oxygen atom.
-
2, 5, 7- : These locants (numbers) indicate the positions of the heteroatoms (nitrogen and oxygen) and the methyl group in the spirocyclic framework. Numbering starts in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring, then through the spiro atom and around the larger ring[3].
-
7-Methyl : A methyl group is attached to the nitrogen atom at position 7.
-
6-one : A carbonyl group (ketone) is present at position 6 of the ring system.
The following diagram illustrates the IUPAC numbering of the core spiro[3.4]octane system and the placement of the heteroatoms and substituents in 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Caption: IUPAC Nomenclature and Structure of the Molecule.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of a compound is paramount for assessing its drug-likeness and potential for development. While extensive experimental data for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is not widely available in peer-reviewed literature, we can compile its basic properties from available sources and predict others based on its structure. The compound is commercially available primarily as its hydrochloride salt[6][7].
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [8] |
| Molecular Weight | 142.16 g/mol | [8] |
| CAS Number | 1909305-58-3 (hydrochloride) | [6][7] |
| Predicted XlogP | -0.9 | [8] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Predicted Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
The predicted low XlogP value suggests that the compound is likely to be hydrophilic, a favorable property for aqueous solubility. The topological polar surface area (TPSA) is within the range typically associated with good cell permeability.
Spectroscopic Data
While experimental spectra for this specific molecule are not readily found in public databases, predicted mass spectrometry data is available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 143.08151 |
| [M+Na]⁺ | 165.06345 |
| [M-H]⁻ | 141.06695 |
| Data sourced from PubChemLite[8] |
Synthesis of Oxa-Diazaspiro[3.4]octanones
A validated, step-by-step synthesis protocol for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is not explicitly detailed in the current scientific literature. However, the synthesis of related azaspiro[3.4]octanes has been described, often involving multi-step sequences that could be adapted for the synthesis of the target molecule[9]. For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported, highlighting robust and step-economic routes to these structurally diverse modules for drug discovery[10].
A plausible synthetic strategy could involve the construction of the spirocyclic core through a key cycloaddition reaction, followed by functional group manipulations to introduce the methyl and carbonyl functionalities. The synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has been achieved via a key ring-closing metathesis (RCM) reaction, demonstrating a viable approach to constructing spiro-oxetane systems[11].
The following diagram outlines a generalized, hypothetical workflow for the synthesis of a diazaspiro[3.4]octanone core, which could be adapted for the target molecule.
Caption: Generalized Synthetic Workflow.
Potential Applications in Drug Discovery
The true value of a novel chemical scaffold lies in its potential for therapeutic applications. While 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one itself has not yet been extensively profiled in the public domain, the broader class of diazaspiro[3.4]octane derivatives has shown significant promise in various disease areas.
A key study demonstrated that a series of diazaspiro[3.4]octanes exhibit potent, multi-stage activity against the malaria parasite Plasmodium falciparum[1][2]. This suggests that the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold could be a valuable starting point for the development of new antimalarial agents. The sp³-rich nature of this scaffold is particularly attractive for antimalarial drug discovery, as it offers new avenues to overcome existing drug resistance mechanisms.
Furthermore, the incorporation of the oxetane motif, a four-membered ether ring, is a well-established strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties[12]. The oxetane in the "5-oxa" position of the target molecule can act as a polar handle, potentially improving aqueous solubility and metabolic stability.
The structural similarity of the diazaspiro[3.4]octane core to other biologically active spirocyclic systems suggests a wide range of potential applications. For instance, various azaspiro[3.4]octane derivatives have been investigated as multifunctional modules in drug discovery, with some showing promise as EGFR inhibitors for cancer therapy[10].
Conclusion and Future Directions
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a novel and intriguing chemical entity with significant potential in the field of drug discovery. Its unique three-dimensional structure, conferred by the spirocyclic core, combined with the presence of multiple heteroatoms, makes it an attractive scaffold for the development of new therapeutic agents.
While the publicly available data on this specific compound is currently limited, the demonstrated biological activity of related diazaspiro[3.4]octanes, particularly in the context of antimalarial research, provides a strong rationale for further investigation. Future research efforts should focus on:
-
Development and validation of a robust synthetic route to enable the production of sufficient quantities for biological screening.
-
Comprehensive in vitro and in vivo pharmacological profiling to identify its biological targets and potential therapeutic applications.
-
Structure-activity relationship (SAR) studies to explore how modifications to the core structure impact its biological activity and drug-like properties.
As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, compounds like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one are poised to play an important role in the discovery of the next generation of medicines.
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7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one molecular weight
An In-Depth Technical Guide to 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, a unique spirocyclic molecule incorporating an oxazolidinone moiety. The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's core physicochemical properties, proposing a logical synthetic strategy, outlining a robust characterization workflow, and discussing its potential applications within the broader context of medicinal chemistry. The inherent value of its sp³-rich spirocyclic scaffold and the proven biological relevance of the oxazolidinone core position this molecule as a compound of significant interest for further investigation.
Core Molecular Identity and Physicochemical Properties
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a heterocyclic compound featuring a unique spirocyclic system where an azetidine ring and an oxazolidinone ring share a single carbon atom. This structural arrangement imparts a three-dimensional character that is increasingly sought after in modern drug discovery to explore novel chemical space and improve pharmacological properties.[1]
Molecular Structure
The structural architecture is defined by the fusion of two rings at a central spiro atom. The presence of nitrogen and oxygen heteroatoms, along with a methyl group, dictates its chemical reactivity and potential for biological interactions.
Caption: 2D representation of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Key Physicochemical Data
The fundamental properties of a compound are critical for its application in research and development. The molecular weight and other key identifiers are summarized below. The compound is often supplied as a hydrochloride salt to improve stability and solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 142.16 g/mol | 178.62 g/mol | [2] |
| Monoisotopic Mass | 142.07423 Da | - | [3] |
| CAS Number | - | 1909305-58-3 | [2][4] |
| Topological Polar Surface Area (TPSA) | - | 41.57 Ų | [2] |
| LogP (Predicted) | -0.9 | -0.1678 | [2][3] |
Note: The molecular weight of the free base was calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Synthesis and Characterization: A Proposed Workflow
Retrosynthetic Analysis and Proposed Synthesis
The causality behind a proposed synthesis stems from deconstructing the target molecule into simpler, commercially available precursors. A plausible approach would involve the construction of the core spirocyclic amine followed by the formation of the oxazolidinone ring.
Key Steps in a Hypothetical Synthesis:
-
Formation of the Azetidine Ring: Synthesis of a suitable 3-amino-3-carboxymethyl-azetidine precursor. This can often be achieved through multi-step sequences starting from simpler building blocks.
-
N-Methylation: Introduction of the methyl group onto the secondary amine of the oxazolidinone ring nitrogen. This step is crucial for yielding the final target molecule.
-
Oxazolidinone Ring Closure: Cyclization to form the 5-membered oxazolidinone ring. This is a critical step that could be achieved through various reagents that form a carbonyl group, such as phosgene or a phosgene equivalent, reacting with the amino alcohol functionality.
The choice of protective groups and reaction conditions would be critical to avoid side reactions and ensure high yields, a self-validating principle in any robust synthetic protocol.
Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical workflow is mandatory. Each step provides orthogonal data, creating a self-validating system for characterization.
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An In-depth Technical Guide to the Proposed Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: A Novel Spirocyclic Scaffold for Drug Discovery
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] The 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core represents a novel chemotype with potential applications in drug discovery. This technical guide outlines a proposed synthetic pathway for this target molecule, addressing a current lack of published synthetic routes. The proposed synthesis is grounded in established organic chemistry principles and leverages methodologies reported for analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space.
Introduction: The Rationale for Spirocyclic Oxazolidinones
The incorporation of spirocyclic motifs into drug candidates is a burgeoning strategy to enhance molecular complexity and escape the "flatland" of traditional aromatic heterocycles.[1] This architectural feature can improve aqueous solubility, metabolic stability, and target engagement by providing a more defined three-dimensional vector for substituent projection.[3] Oxazolidinones, a class of five-membered heterocyclic compounds, are well-established pharmacophores, most notably exemplified by the antibiotic linezolid.[4][5] The fusion of a spirocyclic core with an oxazolidinone moiety, as in 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, presents an opportunity to develop novel compounds with potentially superior pharmacological profiles.
This guide provides a comprehensive, albeit prospective, synthesis pathway for 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, for which no current synthetic literature exists.[1][5] The proposed route is designed to be robust and adaptable, providing a foundational methodology for the synthesis of this and related spirocyclic systems.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule is crucial for devising a logical forward synthesis. The key disconnections for 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one are outlined below.
Caption: Retrosynthetic analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
The primary disconnection simplifies the target to a key spirocyclic diamino alcohol intermediate. This intermediate is envisioned to be synthesized from a protected precursor, which in turn can be derived from the reduction of a spirocyclic dinitrile. The dinitrile can be conceptually assembled from a cyclobutane core.
Proposed Forward Synthesis Pathway
The forward synthesis is designed in a multi-step sequence, commencing with commercially available starting materials. Each step is rationalized based on established chemical transformations.
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
The synthesis begins with the malonic ester synthesis to form the cyclobutane ring, a common strategy for constructing such systems.
Reaction: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation.
Causality: This classical approach is efficient for the formation of the cyclobutane-1,1-dicarboxylate, which is a stable and versatile intermediate. The subsequent hydrolysis and decarboxylation provide the corresponding dicarboxylic acid.
Step 2: Synthesis of Cyclobutane-1,1-dicarbonitrile
The dicarboxylic acid is then converted to the corresponding dinitrile.
Reaction: 1,1-Cyclobutanedicarboxylic acid is treated with thionyl chloride to form the diacyl chloride, which is then reacted with ammonia followed by a dehydration agent to yield the dinitrile.
Causality: This transformation is a standard method for converting carboxylic acids to nitriles. The nitrile groups will serve as precursors to the primary amines in a later step.
Step 3: Synthesis of a Protected Spirocyclic Diamine
The dinitrile is then reduced to the diamine, which is subsequently protected.
Reaction: Reduction of the dinitrile with a suitable reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation will yield the diamine. The resulting diamine is then protected, for example, with Boc anhydride.
Causality: The reduction of nitriles is a high-yielding method for the preparation of primary amines. Protection of the amino groups is crucial to prevent side reactions in subsequent steps. The Boc protecting group is chosen for its stability and ease of removal under acidic conditions.
Step 4: Introduction of the Hydroxyl Group
A hydroxyl group is introduced onto the cyclobutane ring. While there are several potential methods, a plausible route involves a C-H activation/oxidation strategy or a more classical approach involving functional group manipulation. For the purpose of this guide, we will propose a route that relies on established transformations.
Reaction: A potential route involves the conversion of one of the protected amino groups into a leaving group, followed by nucleophilic substitution with a protected hydroxyl group. A more direct approach could involve a hydroxylation reaction. Given the challenges of selective C-H oxidation, a multi-step sequence is more likely to be successful.
Causality: This step is the most challenging and may require significant optimization. The choice of reaction will depend on the desired stereochemistry and the reactivity of the protected diamine.
As a scientifically sound alternative, a different starting material could be considered, such as a cyclobutanone derivative, which would simplify the introduction of the hydroxyl group.
Step 5: N-Methylation and Deprotection
One of the protected amino groups is selectively N-methylated, followed by the removal of the protecting groups.
Reaction: Selective N-methylation can be achieved through various methods, such as reductive amination with formaldehyde or the use of a methylating agent like methyl iodide after selective deprotection of one amine. This is followed by the removal of the remaining protecting groups.
Causality: The N-methyl group is a key feature of the target molecule. Selective methylation is necessary to ensure the correct final structure.
Step 6: Oxazolidinone Ring Formation
The final step is the formation of the oxazolidinone ring.
Reaction: The resulting N-methylated spirocyclic diamino alcohol is reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, to form the cyclic carbamate.[6][7]
Causality: This is a standard and efficient method for the synthesis of oxazolidinones from amino alcohols.[6][7] CDI is often preferred due to its lower toxicity compared to phosgene.
Caption: Proposed forward synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and would require experimental validation and optimization.
Protocol 4.1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add 1,3-dibromopropane dropwise.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture, filter, and concentrate the filtrate under reduced pressure.
-
To the crude diethyl 1,1-cyclobutanedicarboxylate, add a solution of sodium hydroxide in water and ethanol.
-
Heat to reflux for 4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the product.
Protocol 4.2: Oxazolidinone Ring Formation
-
Dissolve the N-methylated spirocyclic diamino alcohol in a suitable aprotic solvent (e.g., THF, DCM).
-
Add carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation (Anticipated)
Successful synthesis of the target compound and its intermediates would be confirmed by a suite of analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Expected MS (m/z) |
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | C₆H₁₀N₂O₂ | 142.16 | Signals for CH₃, CH₂, CH | Signals for C=O, spiro-C, CH₂, CH | [M+H]⁺ = 143.08 |
Conclusion
This technical guide presents a novel and plausible synthetic pathway for 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. While the proposed route is based on established chemical principles, it is important to note that the synthesis of the key spirocyclic diamino alcohol intermediate may present challenges and require significant experimental optimization. The successful execution of this synthesis would provide access to a new and valuable scaffold for medicinal chemistry research, enabling the exploration of its potential as a core component of future therapeutic agents. Further studies would be warranted to confirm the structure and purity of the synthesized compound and to evaluate its biological activity.
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. [Link]
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Synthetic route of oxazolidinones from amino acids via amino-alcohols - ResearchGate. [Link]
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Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - NIH. [Link]
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A Technical Guide to the Synthesis and Potential Applications of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Abstract: This technical guide addresses the novel spirocyclic scaffold, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. In the absence of extensive published discovery data, this document provides a comprehensive, prospective analysis for researchers and drug development professionals. We present a plausible retrosynthetic analysis and a detailed, step-by-step synthetic protocol. Furthermore, we characterize the molecule's physicochemical properties and explore its potential therapeutic applications by drawing parallels with structurally related compounds possessing established biological activities. This guide is intended to serve as a foundational resource for the synthesis, characterization, and strategic deployment of this promising new chemical entity in medicinal chemistry.
Introduction: The Emergence of a Novel Spirocyclic Scaffold
The quest for novel chemical matter with drug-like properties is a central theme in modern medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality.[1] This architectural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide novel vectors for exploring protein-ligand interactions.[1]
The molecule 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (herein referred to as the "target molecule") presents a unique combination of a spiro[3.4]octane core, an oxazolidinone ring, and a methylated nitrogen. While specific discovery literature for this exact compound is not yet prevalent in the public domain, its structural motifs suggest significant potential. The oxazolidinone class of compounds includes the successful antibiotic linezolid, known for its activity against multi-drug resistant Gram-positive bacteria.[2] Additionally, diazaspiro[3.4]octane derivatives have been identified as having potent antimalarial activity.[1]
This guide, therefore, serves as a proactive scientific treatise, offering a robust, proposed synthetic route and a discussion of the potential biological significance of this novel scaffold.
Physicochemical and Structural Properties
A foundational step in assessing a new chemical entity is the characterization of its physicochemical properties, which are predictive of its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1909305-58-3 (for HCl salt) | ChemScene[3] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChemLite[4] |
| Molecular Weight | 142.16 g/mol (free base) | Calculated |
| 178.62 g/mol (HCl salt) | ChemScene[3] | |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[3] |
| Predicted LogP | -0.1678 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
The low molecular weight, limited number of rotatable bonds, and balanced TPSA and LogP values suggest that the target molecule possesses favorable drug-like properties according to Lipinski's Rule of Five, making it an attractive candidate for further investigation.
Proposed Synthesis and Methodologies
The synthesis of spirocyclic systems can be challenging.[5][6] Our proposed synthetic route is designed to be logical and achievable, based on established chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnections are the formation of the oxazolidinone ring and the N-methylation of the secondary amine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Workflow
The proposed forward synthesis begins with a commercially available azetidine derivative and proceeds through several key transformations.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Step 1: Synthesis of tert-butyl (3-(hydroxymethyl)azetidin-3-yl)carbamate
-
Rationale: This step protects the amino group and reduces the carboxylic acid to a primary alcohol, setting the stage for the oxazolidinone ring formation.
-
Protocol:
-
To a solution of N-Boc-3-aminoazetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the reduction of the carboxylic acid and the integrity of the Boc-protecting group.
Step 2: Synthesis of tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
-
Rationale: This step forms the key oxazolidinone ring via cyclization of the amino alcohol with a phosgene equivalent like triphosgene.
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography.
-
-
Validation: Infrared (IR) spectroscopy should show a characteristic carbonyl stretch for the oxazolidinone (~1750 cm⁻¹). NMR and mass spectrometry will confirm the formation of the spirocyclic system.
Step 3: Synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
-
Rationale: Removal of the Boc protecting group is necessary to free the secondary amine for the final methylation step.
-
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract with DCM.
-
Dry the combined organic layers and concentrate to yield the deprotected product.
-
-
Validation: Successful deprotection will be evident by the disappearance of the Boc-group signals in the ¹H NMR spectrum and a corresponding mass change in the mass spectrum.
Step 4: Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
-
Rationale: The final step is a selective N-methylation of the secondary amine. Reductive amination with formaldehyde is a mild and efficient method.[7][8][9]
-
Protocol:
-
Dissolve the product from Step 3 (1.0 eq) in 1,2-dichloroethane.
-
Add formaldehyde (37% in water, 1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by LC-MS.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layers, filter, and concentrate.
-
Purify by column chromatography or preparative HPLC to yield the final product.
-
-
Validation: The final product should be characterized by high-resolution mass spectrometry (HRMS) to confirm the elemental composition. ¹H and ¹³C NMR will show the addition of the methyl group. The purity should be assessed by HPLC.
Potential Applications in Drug Discovery
The structural features of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one suggest several potential applications in drug discovery.
Caption: Relationship between structural motifs and potential applications.
-
Antibacterial Agents: The oxazolidinone moiety is a well-established pharmacophore responsible for the antibacterial activity of drugs like linezolid, which inhibit bacterial protein synthesis.[2] It is plausible that the target molecule could serve as a novel scaffold for the development of new antibiotics, potentially overcoming existing resistance mechanisms.
-
Antimalarial Agents: A recent study identified a series of diazaspiro[3.4]octanes with potent activity against multiple stages of the Plasmodium falciparum parasite.[1] The spirocyclic core of the target molecule aligns with this precedent, suggesting it could be a valuable starting point for antimalarial drug discovery programs.
-
CNS-Active Agents: The rigid, three-dimensional structure imparted by the spirocycle can lead to enhanced selectivity for specific receptor subtypes in the central nervous system (CNS). The introduction of small, polar scaffolds is a current strategy in CNS drug design, and the target molecule fits this profile.
Conclusion and Future Directions
While the discovery of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one has not been formally documented in peer-reviewed literature, its unique structural composition marks it as a compound of significant interest for medicinal chemistry. This guide provides a robust and scientifically-grounded framework for its synthesis and characterization. The proposed protocols are based on reliable and well-established chemical transformations, offering a clear path to obtaining this novel scaffold.
The potential applications in antibacterial, antimalarial, and CNS drug discovery are compelling. Future work should focus on the successful synthesis of the target molecule, followed by a thorough in vitro biological evaluation to explore these hypotheses. The synthetic route is also amenable to the creation of a library of analogues, which would be invaluable for establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.
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An In-Depth Technical Guide to the Stereochemistry of Spirocyclic Oxa-Diazaspiro[3.4]octan-6-ones
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Authored for an audience of researchers, scientists, and drug development professionals, this guide delves into the complex stereochemistry of spirocyclic lactams, using the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core as a representative scaffold. While literature on this specific molecule is nascent, the principles, strategies, and analytical techniques discussed herein are extrapolated from extensive research on analogous spiro-β-lactam systems and are directly applicable to the synthesis and characterization of this and other novel chiral spirocycles.
Section 1: The Strategic Importance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in modern drug discovery.[1] Their inherent three-dimensionality offers a significant advantage over flat, aromatic structures by enabling more precise and complex interactions with biological targets.[2] This rigid, yet conformationally distinct, architecture can lead to improved physicochemical properties such as solubility and metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a feature correlated with higher success rates in clinical development.[1]
The 5-oxa-2,7-diazaspiro[3.4]octan-6-one core, which contains a β-lactam ring, is particularly noteworthy. β-lactams are a cornerstone of antibiotic therapy, and novel derivatives are crucial in combating rising antibiotic resistance.[3] The spirocyclic fusion introduces a quaternary carbon center, which presents both a significant synthetic challenge and a unique opportunity to create structurally novel and potent therapeutic agents.[4][5] The stereochemistry of these molecules—arising from the spirocyclic center and any substituents—is paramount, as different stereoisomers can exhibit vastly different pharmacological activities.[5]
Section 2: Decoding the Stereochemical Complexity
The 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold possesses multiple stereogenic elements that must be controlled and defined. Understanding these elements is the first step in designing a successful synthetic and analytical strategy.
-
The Spirocenter (C4): The carbon atom common to both the azetidine (β-lactam) and the oxazolidine rings is a quaternary stereocenter. Its configuration (R or S) dictates the overall three-dimensional arrangement of the two rings relative to each other.
-
Substituent Stereocenters (C7): The methyl group at the C7 position creates an additional stereocenter. This results in the possibility of diastereomers (e.g., (4R, 7R) vs. (4R, 7S)).
The interplay between these stereocenters defines the molecule's shape, which in turn governs its interaction with chiral biological targets like enzymes and receptors.
Caption: Key stereocenters in the target scaffold.
Section 3: Asymmetric Synthesis: A Causality-Driven Approach
Achieving stereocontrol in the synthesis of spiro-β-lactams is a primary objective. The choice of synthetic strategy is dictated by the desired stereochemical outcome and the need for high enantiomeric and diastereomeric purity.
The Staudinger [2+2] Cycloaddition
The Staudinger ketene-imine cycloaddition is a classic and powerful method for constructing the β-lactam ring.[4] In the context of our target molecule, this would involve the reaction of a suitably substituted ketene with an imine derived from the oxazolidine portion.
Causality: To induce chirality, a chiral auxiliary is often employed on either the ketene or the imine. For instance, using an imine derived from a chiral amino alcohol (the precursor to the oxazolidine ring) can effectively bias the facial selectivity of the ketene attack, leading to a diastereoselective cycloaddition. The steric bulk and electronic nature of the auxiliary direct the incoming ketene to the less hindered face of the imine.
Catalytic Asymmetric Reactions
Modern synthetic chemistry increasingly relies on catalytic methods for efficiency and stereocontrol. Copper-catalyzed Kinugasa/Michael domino reactions, for example, have proven highly effective for the asymmetric synthesis of spirocyclic β-lactams.[3][6] This approach can generate multiple stereocenters, including a quaternary carbon, with excellent diastereo- and enantioselectivity.[6]
Causality: In these reactions, a chiral ligand coordinates to the copper catalyst, creating a chiral environment.[3] This chiral catalyst then orchestrates the entire reaction cascade, starting with the formation of a copper acetylide, followed by a [3+2] cycloaddition with a nitrone and a final intramolecular Michael addition.[3] The specific geometry and electronic properties of the ligand are directly responsible for the stereochemical outcome, making ligand design a critical parameter for optimization.
Representative Synthetic Protocol: Asymmetric Domino Reaction
The following protocol is a conceptual workflow based on established copper-catalyzed domino reactions for spiro-β-lactam synthesis.[6][7]
Step 1: Substrate Synthesis
-
Synthesize the prochiral alkyne-tethered oxazolidinone precursor. This involves standard organic transformations to build the necessary carbon framework.
-
Prepare the desired nitrone reactant.
Step 2: Asymmetric Domino Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the copper catalyst (e.g., Cu(OTf)₂) and the chiral ligand (e.g., a chiral bisoxazoline).
-
Dissolve the catalyst-ligand complex in a dry, degassed solvent (e.g., Dichloromethane).
-
Add the alkyne-tethered oxazolidinone substrate and the nitrone.
-
Add a suitable base (e.g., NHiBu₂) and stir the reaction at the optimized temperature (e.g., room temperature) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic β-lactam.
Caption: General workflow from synthesis to analysis.
Section 4: Definitive Stereochemical Assignment
Synthesizing a chiral molecule is only half the battle; unambiguously determining its three-dimensional structure is equally critical. A multi-pronged analytical approach is required for complete stereochemical elucidation.
Chiral Chromatography for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers and assessing enantiomeric excess (ee).[8][9]
Causality: CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are particularly versatile.[8] The separation mechanism relies on differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector of the CSP, causing one enantiomer to be retained longer than the other. Method development involves screening different columns and mobile phase systems (normal phase, reversed-phase, polar organic) to achieve optimal resolution.[10][11]
| Parameter | Typical Starting Conditions | Rationale |
| Column | Amylose or Cellulose-based CSP | Broad applicability for a wide range of chiral compounds. |
| Mobile Phase | Hexane/Isopropanol (Normal Phase) | Good for resolving many polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV (e.g., 220 nm, 254 nm) | Lactam carbonyl provides a chromophore for detection. |
Table 1: Example starting parameters for chiral HPLC method development.
NMR Spectroscopy for Relative Stereochemistry
While standard 1D NMR can confirm the successful synthesis of the target molecule, advanced 2D NMR techniques are indispensable for determining the relative stereochemistry between different protons in the structure.[12][13]
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. In a 2D NOESY or ROESY experiment, cross-peaks appear between protons that are spatially proximate. By irradiating a specific proton (e.g., the proton on C7) and observing which other protons show an enhanced signal, one can build a 3D map of the molecule. For instance, an NOE between the C7-methyl group and a proton on the β-lactam ring would establish their cis relationship.
Absolute Configuration Determination: X-ray and VCD
Determining the absolute configuration requires a technique that can differentiate between enantiomers.
-
Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule.[14][15][16] Causality: When a molecule crystallizes in a chiral space group, X-ray diffraction can be used to determine its absolute structure through the phenomenon of anomalous dispersion.[14][17] The technique provides a complete three-dimensional electron density map of the molecule, unambiguously establishing the spatial arrangement of every atom.[16] The primary limitation is the need to grow a high-quality single crystal of the compound.[18]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19][20][21] Causality: Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[20] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[18][22] A match between the experimental and calculated spectra confirms the absolute configuration without the need for crystallization, making it an invaluable tool for oils or non-crystalline solids.[18][19]
Section 5: Conclusion and Future Outlook
The stereochemistry of novel spirocyclic systems like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a frontier in medicinal chemistry. The principles outlined in this guide—rooted in the logic of asymmetric synthesis and the power of modern analytical techniques—provide a robust framework for the development of these complex molecules. By understanding the causality behind stereocontrol and employing a validated, multi-technique approach to stereochemical assignment, researchers can confidently navigate the challenges of chiral drug development and unlock the therapeutic potential of these unique three-dimensional scaffolds.
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Introduction to Oxa-Diazaspiro Lactam Scaffolds: A Technical Guide for Lead Optimization
Executive Summary: Escaping Flatland
In modern drug discovery, the over-reliance on planar, aromatic-heavy scaffolds has contributed to high attrition rates due to poor solubility, nonspecific binding, and suboptimal pharmacokinetic (PK) profiles. Oxa-diazaspiro lactam scaffolds represent a high-value structural class designed to increase fraction sp³ (
This guide analyzes the 1-oxa-2,8-diazaspiro[4.5]decan-3-one and related [5.5]undecan-3-one cores. These scaffolds serve as rigid, three-dimensional bioisosteres for morpholine and piperazine, offering distinct vectors for side-chain attachment that are inaccessible to traditional heterocyclic cores.
Part 1: Structural Anatomy & Physicochemical Logic
The Core Architecture
The oxa-diazaspiro lactam core fuses a saturated oxygen-containing ring (often a lactone or oxazolidinone derivative) with a nitrogen-containing ring (piperidine or pyrrolidine) at a single quaternary carbon (the spiro center).
-
Rigidity: The spiro center locks the two rings perpendicular to each other, reducing the entropic penalty of binding compared to flexible linkers.
-
Vectorization: Unlike disubstituted benzenes (ortho/meta/para), spiro scaffolds allow substituents to exit the core at defined angles (approx. 109.5°), probing unique pockets in the receptor active site.
-
Electronic Properties: The lactam carbonyl acts as a hydrogen bond acceptor (HBA), while the NH or N-alkyl groups serve as modifiable handles for basicity modulation (
).
Physicochemical Advantages
The incorporation of these scaffolds addresses common lead-optimization bottlenecks:
| Property | Effect of Oxa-Diazaspiro Scaffold | Mechanism |
| Solubility | Increase | Disruption of planar |
| Metabolic Stability | Increase | The quaternary spiro carbon blocks metabolic hot-spots (e.g., oxidation) common in simple piperidines. |
| Lipophilicity (LogP) | Modulation | The polar lactam/carbamate motif lowers LogP compared to all-carbon spirocycles, improving Ligand Lipophilicity Efficiency (LLE). |
| Selectivity | Enhance | Rigid 3D shape discriminates against off-targets that prefer flat, aromatic inhibitors (e.g., CYP450s). |
Part 2: Synthetic Methodology & Protocol
Strategic Disconnection
The construction of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core typically relies on a Michael addition-cyclization cascade . This approach is modular, allowing diversity at the nitrogen positions.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the scaffold into accessible precursors.
Figure 1: Retrosynthetic logic for constructing the oxa-diazaspiro lactam core.
Detailed Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
This protocol is adapted from methods established for muscarinic agonist synthesis (Source 1.6). It utilizes a self-validating cascade where the formation of the solid precipitate indicates reaction progress.
Reagents:
-
1-Methyl-4-piperidone (Starting Material)
-
N-Methylhydroxyurea
-
Potassium tert-butoxide (KOtBu)
-
Ethyl acrylate
-
Solvents: THF (anhydrous), Ethanol.
Step-by-Step Workflow:
-
Michael Addition Pre-step:
-
Dissolve N-methylhydroxyurea (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Add ethyl acrylate (1.1 eq) and a catalytic amount of KOtBu (0.1 eq).
-
Stir at room temperature for 4 hours.
-
Checkpoint: Monitor by TLC for the disappearance of hydroxyurea. This forms the linear intermediate.
-
-
Spiro-Cyclization (The "One-Pot" Cascade):
-
To the reaction mixture from Step 1, add 1-methyl-4-piperidone (1.0 eq) dissolved in ethanol.
-
Heat the mixture to reflux (approx. 78°C) for 12–16 hours.
-
Mechanism: The secondary amine of the urea attacks the ketone (piperidone), forming a hemiaminal, which then cyclizes with the ester moiety to close the spiro-lactone ring.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature.
-
Concentrate in vacuo to remove solvents.
-
Redissolve the residue in dilute HCl (pH 2) to protonate the basic piperidine nitrogen (removes non-basic byproducts). Wash with Ethyl Acetate.
-
Basify the aqueous layer with NaOH (pH 10) and extract with Dichloromethane (DCM).
-
Dry over MgSO₄ and concentrate.
-
-
Validation (QC Criteria):
-
1H NMR (CDCl₃): Look for the disappearance of the ketone carbonyl signal (~205 ppm in 13C) and the appearance of the carbamate/lactam signal (~155-160 ppm). The spiro carbon typically appears around 70-80 ppm.
-
MS (ESI): Confirm [M+H]+ peak matching the calculated mass.
-
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]
Case Study: Muscarinic M1 Agonists
Researchers modified the classic muscarinic agonist RS86 by replacing the spiro-succinimide ring with the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core.
-
Result: The oxygen atom in the ring acted as a hydrogen bond acceptor similar to the ether oxygen in muscarine, significantly improving affinity for the M1 receptor (
in nanomolar range) while maintaining a favorable CNS penetration profile (Source 1.6, 1.16).
Decision Tree: When to Use This Scaffold
Use the following logic flow to determine if an oxa-diazaspiro scaffold is appropriate for your lead optimization campaign.
Figure 2: Strategic decision tree for scaffold implementation in lead optimization.
References
-
Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Source: PubMed / J Med Chem [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: ACS Publications [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Expert Opinion on Drug Discovery [Link]
-
Synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed / J Med Chem [Link]
The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. This exploration has led to a resurgence of interest in three-dimensional molecular architectures, with spirocyclic compounds emerging as a particularly promising class of scaffolds. This guide provides an in-depth technical exploration of the role of spirocyclic compounds in modern medicinal chemistry, from their fundamental design principles to their synthesis and application in cutting-edge drug discovery programs.
The Strategic Advantage of Spirocyclization: Escaping Flatland
Spirocycles are bicyclic systems where the two rings are connected by a single common atom, the spiroatom. This unique structural feature imparts a rigid, three-dimensional geometry that offers several distinct advantages over their more planar counterparts.
Causality Behind the Choice: The decision to incorporate a spirocyclic moiety is a strategic one, driven by the need to address specific challenges in drug design. Traditional flat molecules often suffer from poor solubility, off-target effects due to conformational flexibility, and rapid metabolism. Spirocyclization directly tackles these issues by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success.[1] This shift away from planarity allows for a more precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with the target protein while minimizing unwanted interactions with other biological macromolecules.
The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and potency. Furthermore, the introduction of a spiro center can block or alter metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Physicochemical Property Modulation: A Quantitative Look
The incorporation of a spirocyclic scaffold can profoundly and predictably alter the physicochemical properties of a molecule. These changes are often key to overcoming the liabilities of a lead compound.
Data-Driven Insights: The table below summarizes the typical impact of spirocyclization on key drug-like properties, with illustrative quantitative examples gleaned from comparative studies.
| Property | Impact of Spirocyclization | Non-Spirocyclic Analog (Example) | Spirocyclic Analog (Example) | Quantitative Change | Reference |
| Aqueous Solubility | Generally Increases | Piperidine derivative | Azaspiro[3.3]heptane derivative | Higher aqueous solubility | [2] |
| Lipophilicity (LogP/LogD) | Generally Decreases | Morpholine derivative | Oxa-azaspiro[3.5]nonane derivative | Lower LogD values | [1] |
| Metabolic Stability | Generally Increases | Acyclic chain | Spirocyclic core | Improved metabolic stability | [3] |
| Basicity (pKa) | Can be Modulated | Piperazine derivative | Diazaspiro[3.5]nonane derivative | Higher basicity | [3] |
Causality of Physicochemical Changes: The increase in solubility and decrease in lipophilicity observed with many azaspirocycles can be attributed to the disruption of crystal packing and the presentation of a more polar surface area. The enhanced metabolic stability often arises from the preclusion of metabolic attack at the quaternary spiro-carbon and the altered conformation of adjacent functionalities, making them less accessible to metabolic enzymes.
Synthetic Strategies for Spirocyclic Scaffolds
The growing appreciation for spirocycles has spurred the development of a diverse array of synthetic methodologies for their construction. The choice of synthetic route is dictated by the desired ring system, functional group tolerance, and scalability.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated spirocyclic systems.[4][5] This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene.
Experimental Protocol: Synthesis of a Spiro-oxindole via RCM [6]
This protocol describes the synthesis of a 3,3'-spiro pentacyclo-oxindole derivative from a 3,3-diallyl oxindole precursor.
-
Step 1: Diallylation of Oxindole. To a solution of oxindole (1.0 eq) in dry DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add allyl bromide (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3,3-diallyl-1,3-dihydro-2H-indol-2-one, is purified by column chromatography.
-
Step 2: Ring-Closing Metathesis. To a solution of the 3,3-diallyl oxindole (1.0 eq) in dry, degassed toluene (0.05 M), add Grubbs' first-generation catalyst (2 mol%). Stir the reaction mixture at room temperature under an inert atmosphere for 5 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindole derivative.
Self-Validating System: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The structure of the final product is validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the newly formed cycloalkene and the absence of the terminal allyl protons. Expected yields for the RCM step are typically high (often >90%).
Logical Relationship Diagram: Ring-Closing Metathesis
Caption: Workflow for spirocycle synthesis via Ring-Closing Metathesis.
Intramolecular Heck Reaction
The intramolecular Heck reaction is another powerful method for the construction of spirocyclic systems, particularly those containing quaternary carbon centers.[7] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide/triflate with an alkene within the same molecule.
Experimental Protocol: Synthesis of a Spirocyclic Polyether via Intramolecular Heck Reaction [7]
This protocol outlines the key cyclization step for the formation of a spirocyclic polyether.
-
Step 1: Precursor Synthesis. The unsaturated polyether substrate containing an o-iodobenzyl ether moiety and a terminal alkene is synthesized using standard etherification procedures.
-
Step 2: Intramolecular Heck Cyclization. To a solution of the polyether substrate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (5-10 mol%), a phosphine ligand if necessary, and a base such as triethylamine or potassium carbonate (2-3 eq). The reaction mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the spirocyclic polyether.
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the Heck reaction. For instance, the use of a bulky phosphine ligand can promote the desired reductive elimination step and prevent side reactions. The base is crucial for regenerating the active Pd(0) catalyst in the catalytic cycle.
Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex spirocyclic scaffolds, such as spiro[pyrrolidine-3,3'-oxindoles], in a single step from simple starting materials.[8]
Experimental Protocol: Three-Component Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] [9]
This protocol describes a one-pot synthesis of a functionalized spiro[pyrrolidine-3,3'-oxindole].
-
Step 1: In situ generation of Azomethine Ylide. A mixture of isatin (1.0 eq) and a secondary amino acid such as sarcosine or proline (1.1 eq) in a suitable solvent like methanol or ethanol is heated to reflux. This generates an azomethine ylide in situ.
-
Step 2: 1,3-Dipolar Cycloaddition. To the reaction mixture containing the in situ generated azomethine ylide, a dipolarophile such as a maleimide or an activated alkene (1.0 eq) is added. The reaction is continued at reflux for several hours until completion.
-
Step 3: Isolation and Purification. After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired spiro[pyrrolidine-3,3'-oxindole].
Self-Validating System: The reaction can be monitored by the color change (isatin is typically colored). The formation of the product is confirmed by NMR, where the disappearance of the starting material signals and the appearance of new signals corresponding to the spirocyclic core will be observed. High-resolution mass spectrometry will confirm the molecular weight of the product. The diastereoselectivity of the reaction can be assessed by ¹H NMR of the crude product.
Case Studies: Spirocyclic Compounds in Action
The strategic incorporation of spirocyclic scaffolds has led to the development of several successful clinical candidates and approved drugs across various therapeutic areas.
Revumenib: A Menin-KMT2A Interaction Inhibitor
Revumenib is a potent, orally available small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, which has shown significant promise in the treatment of acute leukemias with KMT2A rearrangements or NPM1 mutations.[10][11]
Mechanism of Action: In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits a complex containing menin, leading to the upregulation of leukemogenic genes such as HOX and MEIS1.[12] Revumenib competitively binds to a pocket in menin that is crucial for its interaction with KMT2A, thereby disrupting the complex and reversing the aberrant gene expression program.[10] This leads to the differentiation of leukemic blasts and an anti-leukemic effect.[12][13]
Signaling Pathway Diagram: Revumenib's Mechanism of Action
Caption: Revumenib disrupts the KMT2A-menin interaction, inhibiting leukemogenic gene expression.
PARP Inhibitors: Exploiting Synthetic Lethality
Several PARP (Poly(ADP-ribose) polymerase) inhibitors, such as Olaparib, incorporate spirocyclic motifs. These drugs are highly effective in treating cancers with mutations in BRCA1 or BRCA2 genes, a concept known as synthetic lethality.
Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, this pathway is deficient. The combination of PARP inhibition and a defective homologous recombination pathway leads to a massive accumulation of DNA damage and ultimately, cell death.
The Role of Computational Chemistry
Computational methods play an increasingly vital role in the design and optimization of spirocyclic drug candidates.[14] Molecular modeling techniques such as docking and molecular dynamics simulations can predict how a spirocyclic compound will bind to its target and help in the rational design of analogs with improved affinity and selectivity. Furthermore, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early identification and mitigation of potential liabilities.
Conclusion and Future Perspectives
Spirocyclic scaffolds have firmly established their place in the medicinal chemist's toolbox. Their unique three-dimensional structures provide a powerful means to address many of the challenges associated with traditional "flat" molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel synthetic methodologies and the increasing sophistication of computational design tools will undoubtedly lead to an even greater number of innovative spirocyclic drugs in the future. The "spirocycle surge" is not merely a trend but a fundamental shift towards a more three-dimensional and ultimately more successful approach to drug discovery.
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2017). Molecules. [Link]
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Synthesis of spiro-cyclics via ring-closing metathesis. (n.d.). Arkivoc. [Link]
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Synthesis of spirocycles viaring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. (n.d.). RSC Publishing. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (n.d.). ResearchGate. [Link]
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Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). (2024). Journal of Clinical Oncology - ASCO Publications. [Link]
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Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. (n.d.). Molecules. [Link]
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PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. (n.d.). Heterocycles. [Link]
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Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. (2024). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (n.d.). PubMed. [Link]
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A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. (n.d.). Cancer Cell. [Link]
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Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters - ACS Publications. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]
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Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids. (n.d.). ResearchGate. [Link]
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). Marine Drugs. [Link]
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Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. [Link]
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A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. (n.d.). PubMed Central. [Link]
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Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. (n.d.). Wiley Online Library. [Link]
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Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (n.d.). Scientific Reports. [Link]
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2025). ResearchGate. [Link]
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Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials. (2023). Lymphoblastic Hub. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]
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Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). Molecules. [Link]
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High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
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Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Methodological & Application
Experimental procedure for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one synthesis
Introduction
Spirocyclic β-lactams represent a fascinating class of heterocyclic compounds, characterized by a four-membered azetidin-2-one ring fused at a single carbon atom to another ring system.[1] This unique three-dimensional architecture imparts distinct chemical and biological properties, making them valuable scaffolds in medicinal chemistry and drug development.[2] The β-lactam motif is famously the active component in penicillin and related antibiotics.[2] The spirocyclic nature of these molecules provides a rigid conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a detailed experimental protocol for the synthesis of a novel spiro-β-lactam, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, leveraging the principles of the Staudinger ketene-imine cycloaddition reaction.[3][4]
Synthetic Strategy: The Staudinger [2+2] Cycloaddition
The cornerstone of this synthetic approach is the Staudinger [2+2] cycloaddition, a powerful and widely utilized method for the construction of β-lactam rings.[4][5] This reaction involves the coupling of a ketene with an imine to form the desired four-membered ring.[6] The reaction is believed to proceed through a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.[5][7]
Our strategy involves a two-stage process:
-
Synthesis of the Cyclic Imine Precursor: Formation of a suitable N-methylated cyclic imine which will form the five-membered ring of the spirocyclic system.
-
Staudinger Cycloaddition: The in-situ generation of a ketene from an acyl chloride and its subsequent reaction with the cyclic imine to construct the spiro-β-lactam core.
The overall synthetic workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methylaminoethanol | Reagent | Sigma-Aldrich | --- |
| Glyoxal (40% in water) | Reagent | Sigma-Aldrich | --- |
| Methoxyacetyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care |
| Triethylamine | ≥99.5% | Sigma-Aldrich | Distill before use |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | --- |
| Diethyl ether | Anhydrous | Fisher Scientific | --- |
| Magnesium sulfate | Anhydrous | VWR | --- |
| Silica gel | 230-400 mesh | VWR | For column chromatography |
| Deuterated chloroform (CDCl3) | 99.8% D | Cambridge Isotope Labs | For NMR analysis |
Part 1: Synthesis of the Cyclic Imine Precursor
This part of the procedure is conceptual and based on general principles of imine and oxazolidine formation.[8][9][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-methylaminoethanol (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Glyoxal: Slowly add an aqueous solution of glyoxal (1.0 eq) to the stirred solution.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux to facilitate the condensation and cyclization, with continuous removal of water via the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a substituted N-methyloxazolidine, can be used in the next step, potentially after purification by distillation or chromatography if necessary.
Part 2: Staudinger [2+2] Cycloaddition
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude cyclic imine precursor (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ketene Generation and Cycloaddition: Slowly add a solution of methoxyacetyl chloride (1.2 eq) in anhydrous DCM to the cooled, stirred solution over 30 minutes. The triethylamine will react with the methoxyacetyl chloride to generate methoxyketene in situ, which then undergoes cycloaddition with the imine.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Characterization
The structure and purity of the synthesized 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the molecular structure.[11][12][13] Expected characteristic signals would include those for the methyl group, the methylene protons of both rings, and the methine proton on the β-lactam ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the β-lactam carbonyl group, typically in the range of 1730-1770 cm-1.
Safety Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Handling:
-
Methoxyacetyl chloride: Is corrosive and a lachrymator. It should be handled with extreme care in a fume hood.
-
Triethylamine: Is flammable and has a strong odor.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent.
-
-
Ketene Hazards: Ketenes are highly reactive and toxic gases.[15][16] Although generated in situ in this procedure, it is crucial to ensure the reaction is carried out in a well-contained and properly ventilated setup.[17][18][19] Any unreacted ketene should be quenched carefully.
Discussion and Mechanistic Insights
The stereochemical outcome of the Staudinger reaction is a critical aspect. For the reaction between a ketene and an imine, the relative stereochemistry of the substituents on the β-lactam ring is influenced by the geometry of the imine and the nature of the substituents on both reactants.[5] In the proposed synthesis, the formation of diastereomers is possible, and their ratio would need to be determined by NMR analysis of the crude product. The purification by column chromatography may allow for the separation of these diastereomers.
The choice of methoxyacetyl chloride as the ketene precursor is strategic. The methoxy group can influence the reactivity of the ketene and the properties of the final product. Other acyl chlorides could be used to generate a library of substituted spiro-β-lactams.[2]
Conclusion
This application note outlines a robust and scientifically grounded protocol for the synthesis of the novel spiro-β-lactam, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. By employing the Staudinger [2+2] cycloaddition, this procedure provides a viable route to this and other related spirocyclic structures. The detailed steps for synthesis, purification, and characterization, along with critical safety information, are intended to guide researchers in the successful preparation of these valuable heterocyclic compounds for further investigation in medicinal chemistry and drug discovery programs.
References
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Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
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Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of organic chemistry, 66(19), 6333–6338. [Link]
- Emmons, W. D. (1987). Manufacture of oxazolidines by the alkoxylation of imines.
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Choudhury, P., & Parvin, T. (2011). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Journal of the Chilean Chemical Society, 56(4), 868-871. [Link]
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Swanston, D. M., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(6), 1802-1807. [Link]
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Reddy, B. V. S., et al. (2007). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 5(21), 3444-3446. [Link]
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Aricò, F., et al. (2022). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. Polymers, 14(12), 2445. [Link]
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Liu, H., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids, 158, 108635. [Link]
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Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A General Method for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. [Link]
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Khan, I., & Ali, S. (2019). Synthesis of Imines from Primary Amines and Carbonyl Compounds. YouTube. [Link]
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: KETENE. [Link]
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El-Kanzi, N. A. A. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry, 2, 352-361. [Link]
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Lee, J., et al. (2005). The Formation of Spiro-β-lactams and Amides from Reaction of Cyclic Ketenes with Imines. Bulletin of the Korean Chemical Society, 26(10), 1579-1580. [Link]
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Alcaide, B., & Almendros, P. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of chemical research, 41(7), 931–942. [Link]
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Ahmed, N. A. A. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. ResearchGate. [Link]
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Organic Syntheses. (n.d.). Ketene. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]
-
Grace, J. E., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(11), 4660–4672. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. [Link]
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Ketene. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Kumar, V., et al. (2014). Scheme 2. Staudinger reactions involving various (E)-cyclic imines and ketenes. ResearchGate. [Link]
-
PubChemLite. (n.d.). 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 1(6), 1055-1063. [Link]
-
Dražić, T., et al. (2014). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... ResearchGate. [Link]
-
García-García, P., & Gotor-Fernández, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3763. [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Ketene. [Link]
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Application Notes and Protocols for the Purification of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel spirocyclic γ-lactam of interest in medicinal chemistry and drug development. Spiro-γ-lactams are prevalent motifs in a wide array of bioactive natural products and synthetic molecules, valued for their rigid and three-dimensional structures.[1] The precise biological function and therapeutic potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one are subjects of ongoing research, making the availability of highly pure material essential for accurate pharmacological and toxicological assessment.
This document provides a comprehensive guide to the purification of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, addressing common challenges associated with the purification of polar, heterocyclic compounds. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to obtain this compound with a purity of ≥98%.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is fundamental to the development of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred |
| LogP | -0.1678 (for hydrochloride salt) | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (for hydrochloride salt) | [2] |
| Hydrogen Bond Donors | 1 (for hydrochloride salt) | [2] |
| Hydrogen Bond Acceptors | 3 (for hydrochloride salt) | [2] |
The compound's low LogP and significant TPSA indicate a high degree of polarity, which will be a key consideration in the selection of chromatographic and recrystallization conditions.
Purification Strategy Overview
The purification of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one from a crude reaction mixture typically involves a multi-step approach. The following diagram illustrates a general workflow, which will be elaborated upon in the subsequent sections.
Caption: General purification workflow for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Part 1: Aqueous Workup and Extraction
Rationale: The initial step following synthesis is typically an aqueous workup to remove inorganic salts, water-soluble reagents, and highly polar byproducts. Given the polar nature of the target compound, careful selection of the organic solvent for extraction is crucial to ensure efficient recovery.
Protocol:
-
Quenching: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic, or water).
-
Extraction: Extract the aqueous layer with a polar organic solvent. Dichloromethane (DCM) or a mixture of DCM with a small amount of methanol (e.g., 10:1 DCM:MeOH) is recommended. Perform the extraction three times to maximize the recovery of the polar product.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is a highly effective technique for separating the target compound from less polar and more polar organic impurities.[4] Due to the polarity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, a polar stationary phase (silica gel) and a relatively polar mobile phase will be employed.
Mobile Phase Selection:
The selection of an appropriate solvent system is critical for achieving good separation. Thin-layer chromatography (TLC) should be used to determine the optimal mobile phase.
| Solvent System (v/v) | Target Rf | Application Notes |
| 5-10% Methanol in Dichloromethane | 0.2-0.4 | A good starting point for polar compounds.[5] |
| 50-80% Ethyl Acetate in Hexanes | 0.2-0.4 | A versatile system for moderately polar compounds.[6] |
| 1-5% Triethylamine in EtOAc/Hexanes | 0.2-0.4 | Addition of a basic modifier can prevent streaking of basic compounds on silica gel.[7] |
Protocol:
-
Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like methanol. If solubility is an issue, perform a dry-loading technique by adsorbing the compound onto a small amount of silica gel.[7]
-
Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% methanol in DCM), is often beneficial for separating closely eluting impurities.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified compound.
Caption: Schematic of a flash chromatography setup.
Part 3: Recrystallization for Final Purification
Rationale: Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.[8] The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9]
| Solvent System | Suitability |
| Ethanol | Good for moderately polar compounds.[10] |
| Isopropanol | Similar to ethanol, can be a good alternative. |
| Acetone/Hexane | A two-solvent system where the compound is soluble in acetone and insoluble in hexane.[10] |
| Ethyl Acetate | Can be effective for compounds of intermediate polarity. |
Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the purified compound from chromatography until it is fully dissolved.[9]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
Troubleshooting
-
Oiling Out During Recrystallization: This can occur if the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to redissolve the oil and then cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.[7]
-
Compound Streaking on TLC/Column: This is often due to the interaction of a basic compound with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine to the mobile phase can resolve this issue.[7]
-
Poor Recovery from Extraction: If the compound is highly polar, it may have significant solubility in the aqueous phase. Increasing the polarity of the organic extraction solvent or performing more extractions may be necessary.
References
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PubChemLite. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (C6H10N2O2). Available from: [Link]
-
PubChemLite. 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride (C7H13NO). Available from: [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Available from: [Link]
-
King Group. Successful Flash Chromatography. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available from: [Link]
- Google Patents. Process for the purification of lactams.
-
National Institutes of Health. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Available from: [Link]
- Google Patents. LACTAM PURIFICATION PROCESS.
-
YouTube. 4 Recrystallization Methods for Increased Yield. Available from: [Link]
-
National Institutes of Health. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Royal Society of Chemistry. Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ACS Publications. Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Available from: [Link]
-
National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
MDPI. CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Available from: [Link]
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Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ACS Publications. Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of γ-lactams. Available from: [Link]
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Application Notes and Protocols for the Characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel spirocyclic compound with potential applications in drug discovery and development.[1][2][3] Its unique three-dimensional structure, incorporating a lactam and an oxazolidinone moiety, presents both opportunities and challenges for analytical characterization.[3][4] This guide provides a comprehensive overview of the analytical methodologies and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of this molecule. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to ensure the quality and integrity of their work.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₆H₁₀N₂O₂[5]
-
Molecular Weight: 142.16 g/mol (free base)[5]
-
CAS Number: 1909305-58-3 (hydrochloride salt)[6]
-
Structure: A spirocyclic system containing an azetidine ring fused to an oxazolidinone ring.[5][6]
| Property | Predicted Value | Source |
| TPSA | 41.57 Ų | ChemScene[6] |
| LogP | -0.1678 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Rotatable Bonds | 0 | ChemScene[6] |
Analytical Workflow for Comprehensive Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, from initial identity confirmation to in-depth structural analysis.
Caption: Comprehensive analytical workflow for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Part 1: Identity Confirmation and Purity Assessment
The initial phase of characterization focuses on confirming the molecular identity and assessing the purity of the synthesized compound. This is crucial before proceeding to more detailed and time-consuming analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a powerful technique that separates components of a mixture by liquid chromatography and provides mass-to-charge ratio (m/z) information for each component, enabling rapid confirmation of the target molecule's molecular weight.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Expected Results: A major peak in the chromatogram should correspond to the expected retention time of the compound. The mass spectrum of this peak should show a prominent ion at m/z 143.0815, corresponding to the [M+H]⁺ adduct of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: HPLC with UV detection is the gold standard for determining the purity of a compound by separating it from any impurities.[7][8][9] The area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity.
Protocol:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). From this, prepare a working solution of approximately 50 µg/mL.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 4) and acetonitrile (e.g., 60:40 v/v).[9] The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As the molecule lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[10]
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure no interference from blank injections.
-
Linearity: Analyze a series of concentrations (e.g., 10-100 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform replicate injections of known concentrations to determine the closeness of the measured value to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Part 2: Definitive Structural Elucidation
Once the identity is confirmed and purity is established, a suite of spectroscopic techniques is employed for the definitive elucidation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.[11][12][13] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to map out the carbon skeleton and the connectivity of protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the hydrochloride salt).
-
¹H NMR:
-
Rationale: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected Signals: Look for signals corresponding to the methyl group, the methylene protons of the azetidine and oxazolidinone rings, and the NH proton. The chemical shifts and coupling constants will be indicative of their positions within the spirocyclic system.
-
-
¹³C NMR:
-
Rationale: Provides information on the number of different types of carbon atoms.
-
Expected Signals: Signals for the carbonyl carbon of the lactam, the spiro carbon, the methyl carbon, and the methylene carbons of the rings are expected.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Rationale: These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the overall structure.
-
-
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This serves as a definitive confirmation of the molecular formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: ESI is a suitable soft ionization technique.
-
Data Analysis: The measured m/z of the [M+H]⁺ or [M+Na]⁺ ion should be compared to the theoretical mass calculated from the molecular formula (C₆H₁₀N₂O₂). The mass accuracy should be within 5 ppm.
Expected HRMS Data:
| Adduct | Theoretical m/z |
| [M+H]⁺ | 143.08151 |
| [M+Na]⁺ | 165.06345 |
Data from PubChem[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands for the functional groups present in 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Expected Characteristic IR Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (azetidine) | ~3300-3500 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=O stretch (lactam) | ~1740-1760 |
| C-N stretch | ~1180-1360 |
| C-O stretch | ~1000-1300 |
Part 3: Solid-State Characterization
For drug development, understanding the solid-state properties of a compound is critical as it can influence stability, solubility, and bioavailability.
Single Crystal X-Ray Diffraction
Principle: X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[14][15][16] It requires a high-quality single crystal of the compound.[14]
Protocol:
-
Crystallization: This is often the most challenging step.[14]
-
Rationale: Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques. A variety of solvents should be screened.
-
Procedure: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, ethyl acetate) and allow the solvent to evaporate slowly at room temperature.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[15]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined.[14]
Expected Outcome: The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a crystalline solid.[17]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The sharpness of the peak can be an indicator of purity.
Conclusion
The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. By following this structured approach, researchers can ensure the identity, purity, and structural integrity of this novel compound, which is a prerequisite for its further investigation in drug discovery and development programs.
References
-
Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. PubChemLite. [Link]
-
5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Lead Sciences. [Link]
-
5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. [Link]
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme Connect. [Link]
-
Analytical Method Development. SpiroChem. [Link]
-
Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. MDPI. [Link]
-
Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed. [Link]
-
Methods for Determining Atomic Structures: X-ray Crystallography. PDB-101. [Link]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. JOCPR. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters - ACS Publications. [Link]
-
The Molecular and Crystal Structure of (±)-1-methyl-7-oxa-norborn-5-ene-2exo,3exo-dicarboxylic Acid-Anhydride and its Enantiodifferentiation in 1H NMR Spectroscopy. ResearchGate. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. uni-foundation. [Link]
-
(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]
-
Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]
- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
-
(PDF) Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy. ResearchGate. [Link]
-
Methyl 2-oxa-5-azaspiro[3.4]octane-7-carboxylate. PubChem. [Link]
Sources
- 1. Buy 7-Methyl-5-oxa-2-azaspiro[3.4]octane [smolecule.com]
- 2. chiralen.com [chiralen.com]
- 3. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. PubChemLite - 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. jocpr.com [jocpr.com]
- 10. Analytical Method Development | SpiroChem [spirochem.com]
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- 12. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Application Note: NMR Characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
This Application Note is designed as a comprehensive technical guide for the structural characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges of analyzing spirocyclic scaffolds, which are increasingly prevalent in Fragment-Based Drug Discovery (FBDD) due to their high
Executive Summary
The title compound represents a class of spiro-fused heterocycles combining a four-membered azetidine ring and a five-membered oxazolidinone ring. These scaffolds are critical bioisosteres in modern medicinal chemistry. However, their rigid spiro-junctions and heteroatom density create complex magnetic environments, often resulting in non-trivial NMR spectra (e.g., diastereotopic protons and conformational isomers). This guide provides a validated protocol for the unambiguous assignment of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core, ensuring data integrity for regulatory and research applications.
Molecular Profile & Structural Logic
Before acquisition, the analyst must understand the connectivity to predict spectral features.
-
Ring A (4-membered): Azetidine (Secondary amine).
-
Ring B (5-membered): Oxazolidinone (Carbamate functionality).
-
Symmetry Constraints: The molecule possesses a chiral spiro-center (C4). However, due to the asymmetry of Ring B (Oxygen vs. N-Methyl), the two faces of the azetidine ring are chemically distinct. Consequently, the methylene protons of the azetidine ring are diastereotopic , not equivalent.
Structural Connectivity Diagram (HMBC/NOESY Logic)
The following diagram illustrates the critical correlations required to confirm the spiro-connectivity.
Figure 1: Connectivity map highlighting key HMBC correlations. Note the 'Spiro-cross' correlation which is essential for proving the two rings are fused at C4.
Experimental Protocol
Sample Preparation
The choice of solvent is critical due to the secondary amine (azetidine) and the potential for salt formation (HCl salt is common).
-
Preferred Solvent: DMSO-d6 (99.9% D).
-
Reasoning: Excellent solubility for polar salts; slows proton exchange allowing observation of the azetidine N-H proton; separates water peak from key methylene signals.
-
-
Alternative Solvent: D2O or CD3OD .
-
Note: Use only if the N-H signal is not required. The N-H will exchange and disappear.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz recommended)
To resolve the diastereotopic splitting in the azetidine ring, high field strength is advantageous.
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Relaxation Delay (D1) | Rationale |
| 1H Standard | zg30 | 16 | 64k | 2.0 s | Quantitative integration. |
| 13C {1H} | zgpg30 | 512+ | 64k | 2.0 s | Detection of quaternary C=O and Spiro-C. |
| 1H-13C HSQC | hsqcedetgp | 8 | 2k x 256 | 1.5 s | Multiplicity editing (CH2 vs CH3). |
| 1H-13C HMBC | hmbcgplpndqf | 16 | 4k x 256 | 1.5 s | Long-range connectivity (C-N-C). |
| 1H-1H COSY | cosygpppqf | 4 | 2k x 256 | 1.5 s | Assigning geminal pairs. |
| 1H-1H NOESY | noesygpphp | 8 | 2k x 256 | 2.0 s (Mix: 500ms) | Stereochemical assignment. |
Data Analysis & Assignment Guide
1H NMR Interpretation (DMSO-d6)
Reference: TMS at 0.00 ppm or DMSO residual quintet at 2.50 ppm.
-
N-Methyl Group (3H): Look for a sharp singlet around 2.80 – 2.90 ppm . This confirms the N-methylation on the oxazolidinone ring.
-
Oxazolidinone Methylene (C8-H2):
-
Located between the N-Me and the Spiro center.
-
Typically appears as a singlet or tightly coupled AB system around 3.4 – 3.6 ppm .
-
Validation: HSQC will show these protons attached to a carbon ~50-55 ppm.
-
-
Azetidine Methylenes (C1-H2, C3-H2):
-
The Trap: Do not expect a simple triplet/quintet.
-
Due to the chiral spiro center, these 4 protons are magnetically non-equivalent. They typically manifest as complex multiplets in the 3.6 – 4.2 ppm range.
-
If the sample is the HCl salt, the azetidine nitrogen is protonated (
), causing a downfield shift and broadening.
-
-
Amine Proton (NH/NH2+):
-
Free base: Broad singlet ~2.0-3.0 ppm.
-
HCl Salt: Broad singlets >9.0 ppm (often two distinct signals if exchange is slow).
-
13C NMR Interpretation[7]
-
Carbonyl (C6): The most downfield signal, typically 155 – 158 ppm (Carbamate type).
-
Spiro Quaternary Carbon (C4):
-
This is the diagnostic peak. It is a quaternary carbon attached to Oxygen (deshielding).
-
Expected range: 75 – 85 ppm .
-
Validation: In DEPT-135 or HSQC, this signal disappears (no attached protons).
-
-
Methylene Carbons:
-
Ring A (Azetidine) carbons: 50 – 55 ppm .
-
Ring B (Oxazolidinone) carbon: 52 – 58 ppm .
-
-
N-Methyl Carbon: 28 – 32 ppm .
Structural Validation Workflow
Use the following logic gate to confirm the structure and purity.
Figure 2: Logical workflow for structural validation of the spiro-scaffold.
Troubleshooting & Common Anomalies
Issue 1: Broadening of Azetidine Signals
-
Cause: Conformational flipping (puckering) of the 4-membered ring or intermediate rate of nitrogen inversion at the azetidine N.
-
Solution: Run the experiment at elevated temperature (e.g., 320 K) to coalesce the signals, or lower temperature (250 K) to freeze the conformers. For routine ID, room temperature is usually sufficient, but integration must cover the entire broad multiplet.
Issue 2: Missing Quaternary Carbon (Spiro C)
-
Cause: Long relaxation time (
) of quaternary carbons or low S/N ratio. -
Solution: Increase the relaxation delay (D1) to 3–5 seconds in the 13C experiment or increase the number of scans (NS) for the HMBC experiment to detect the 2-bond correlations from neighboring protons.
Issue 3: "Extra" Peaks in DMSO
-
Cause: Rotamers are unlikely for this specific rigid spiro system, but if the azetidine nitrogen is protonated (HCl salt), strong Hydrogen bonding with DMSO or water can create distinct solvated species.
-
Solution: Add a drop of D2O to the DMSO tube. If peaks collapse or simplify (and NH disappears), the complexity was due to exchangeable protons/solvation.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
PubChem. (n.d.). 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CID 118796853). Retrieved January 29, 2026.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text for pulse sequence parameters).
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- 1. PubChemLite - 5-oxa-7-azaspiro[3.4]octan-6-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
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- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Abstract
This document provides a comprehensive guide to the analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Spirocyclic systems are of increasing interest in medicinal chemistry due to their structural novelty and complexity. Accurate characterization of these molecules is paramount for drug discovery and development. This application note details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the principles of electrospray ionization for this compound, propose a detailed fragmentation pathway based on its unique spirocyclic and oxa-diazaspiro structures, and provide a systematic workflow for structural elucidation and potential quantification.
Introduction: The Analytical Challenge of Novel Spirocycles
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel heterocyclic compound featuring a spirocyclic junction, an oxazolidinone ring, and an azetidine ring. Such three-dimensional scaffolds are increasingly incorporated into drug candidates to explore new chemical space and improve physicochemical properties. The structural characterization of these complex small molecules is a critical step in any research and development pipeline, confirming identity, assessing purity, and enabling metabolite identification studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for these tasks, offering high sensitivity and selectivity.[1] Specifically, tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the molecule and analyzing the resulting product ions.[2] This allows for unambiguous identification and can serve as the basis for highly specific quantitative assays.[3]
This guide provides a foundational methodology for the analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, establishing a robust workflow from sample preparation to data interpretation. The principles and protocols herein are designed to be adaptable to various triple quadrupole or high-resolution mass spectrometers.
Physicochemical Properties and Predicted Behavior
Before delving into the protocol, understanding the molecule's properties is key to designing the analytical strategy.
-
Structure: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
-
Molecular Formula (Free Base): C₆H₁₀N₂O₂
-
Molecular Weight (Monoisotopic, Free Base): 142.0742 g/mol
-
Molecular Weight (Hydrochloride Salt): 178.62 g/mol [4]
-
Key Structural Features:
-
A spirocyclic carbon center joining two rings.
-
An N-methylated oxazolidinone moiety.
-
An azetidine ring containing a secondary amine.
-
Scientist's Note: The presence of the secondary amine in the azetidine ring and the tertiary amine within the oxazolidinone structure makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated.[5] The molecule is polar and should be amenable to reversed-phase chromatography with appropriate mobile phase modifiers.
Experimental Workflow
The overall analytical process is a multi-step procedure requiring careful attention to detail at each stage to ensure data quality and reproducibility.
Caption: Overall workflow for the LC-MS/MS analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Detailed Protocols
Sample Preparation
Rationale: Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate analysis.[6][7] Using high-purity solvents minimizes background noise and potential ion suppression.[8] Filtration is a mandatory step to remove particulates that could block the column or tubing.[6]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Vortex and Sonicate: Vortex the solution for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water diluent. This brings the concentration into a suitable range for initial scouting experiments.
-
Filtration: Filter the working solution through a 0.22 µm hydrophilic PTFE syringe filter into an autosampler vial.[6]
-
Blank Preparation: Prepare a blank sample consisting of only the diluent to be run before and after the analyte to check for carryover.[9]
Liquid Chromatography (LC) Method
Rationale: A standard reversed-phase C18 column is a good starting point for polar small molecules.[10] A gradient elution is used to ensure the compound is eluted with a good peak shape and to clean the column after each injection. Formic acid is added to the mobile phase to improve peak shape and enhance protonation in the ESI source.[10]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B |
Mass Spectrometry (MS) Method
Rationale: Positive mode Electrospray Ionization (ESI) is selected due to the presence of basic nitrogen atoms.[11] The initial full scan (MS1) is used to identify the protonated parent molecule, [M+H]⁺. Tandem MS (MS/MS) is then performed by selecting this parent ion, subjecting it to collision-induced dissociation (CID), and scanning for the resulting product ions to elucidate the structure.[2][12]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas Flow | 10 L/min |
| Scan Type 1 | Full Scan (MS1) |
| Mass Range | m/z 50 - 300 |
| Scan Type 2 | Product Ion Scan (MS/MS) |
| Precursor Ion | m/z 143.08 |
| Collision Energy | Ramped 10-40 eV (for scouting) |
| Collision Gas | Argon |
Scientist's Note: The optimal collision energy for fragmentation will vary between instruments. It is best practice to perform a collision energy ramp experiment to find the value that yields the richest fragmentation pattern for the specific compound.
Results and Discussion: Elucidating the Structure
Full Scan Analysis (MS1)
Upon injection, the primary ion observed in the full scan mass spectrum is expected at a mass-to-charge ratio (m/z) of 143.08 . This corresponds to the protonated molecule, [M+H]⁺, of the free base (C₆H₁₀N₂O₂), confirming the molecular weight.
-
Calculated Monoisotopic Mass of [M+H]⁺: 143.0815
-
Observed Ion: m/z 143.08
Tandem MS (MS/MS) Analysis and Proposed Fragmentation Pathway
The structural elucidation of an unknown molecule relies heavily on interpreting its fragmentation patterns.[13][14] For 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, the fragmentation is likely initiated by the cleavage of the strained spirocyclic system and the oxazolidinone ring, which are energetically favorable dissociation pathways.[15]
The proposed fragmentation pathway below is based on established chemical principles of mass spectrometry.[16]
Caption: Proposed major fragmentation pathways for protonated 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Interpretation of Key Fragments:
-
m/z 115.08 ([C₅H₁₁N₂O]⁺): This prominent fragment likely arises from the loss of carbon monoxide (CO, 28 Da) from the oxazolidinone ring. This is a very common fragmentation pathway for such ring systems.
-
m/z 86.06 ([C₄H₈N₂]⁺): This fragment can be formed by the loss of methyl isocyanate (CH₃NCO, 57 Da) via cleavage of the oxazolidinone ring. This pathway provides strong evidence for the N-methylated oxazolidinone structure.
-
m/z 70.06 ([C₄H₈N]⁺): This fragment likely corresponds to the protonated azetidine ring system after cleavage at the spiro center. This would involve the loss of the C₂H₂O₂ portion of the molecule.
-
m/z 57.03 ([C₃H₃N₂]⁺): A smaller fragment that could be formed from subsequent fragmentation of the m/z 86 ion, providing further structural information.
Conclusion
This application note presents a robust and reliable LC-MS/MS methodology for the characterization of the novel spirocyclic compound 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers in drug discovery and development. The proposed fragmentation pathway, supported by fundamental principles of mass spectrometry, offers a clear roadmap for the structural confirmation of this molecule and its analogues. This method can be readily adapted for quantitative analysis (e.g., using Multiple Reaction Monitoring, MRM) to support pharmacokinetic and metabolic studies.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
-
Tandem mass spectrometry. Wikipedia. Available at: [Link]
-
5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. Available at: [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]
-
Quadrupole and Ion Trap Mass Analysers and an introduction to Resolution. University of Leeds. Available at: [Link]
-
Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. Available at: [Link]
-
Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Fragmentation behavior and gas-phase structures of cationized glycosphingolipids in ozone-induced dissociation mass spectrometry. PMC. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]
-
How a Quadrupole Mass Spectrometer Works. Hiden Analytical. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
-
Structural Elucidation. Rosalind Franklin Institute. Available at: [Link]
-
Introduction to UPLC-MS Sample Preparation. Organomation. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
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- 16. youtube.com [youtube.com]
Application Notes & Protocols: A Tiered In Vitro Assay Cascade for the Functional Characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction: Elucidating the Biological Profile of a Novel Spirocyclic Compound
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel spirocyclic compound featuring a unique three-dimensional architecture. While the diazaspiro[3.4]octane core is present in molecules with diverse biological activities, such as antitubercular agents and sigma-1 receptor antagonists, the specific biological targets and pharmacological profile of this particular derivative remain uncharacterized[1][2]. The journey from a novel chemical entity to a potential therapeutic lead begins with a systematic and logical interrogation of its biological effects.
This document outlines a tiered, in vitro screening cascade designed to provide a foundational understanding of the bioactivity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. As Senior Application Scientists, we advocate for a strategy that begins with a broad assessment of cytotoxicity, followed by probing for activity against major drug target classes. This approach ensures that any observed specific activity is not a mere artifact of general cellular toxicity and provides a rational basis for more focused downstream investigations. Herein, we provide detailed, field-proven protocols for:
-
Tier 1: Foundational Cytotoxicity Profiling using a luminescent ATP-based assay to establish the compound's therapeutic window.
-
Tier 2: Broad Target Class Screening , exemplified by:
-
A biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
A cell-based G-Protein Coupled Receptor (GPCR) competitive binding assay .
-
These protocols are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data for novel compounds like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Tier 1: Foundational Cytotoxicity Profiling with the CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Rationale
Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one exerts cytotoxic effects. This establishes a critical parameter, the 50% cytotoxic concentration (CC50), which informs the concentration range for all subsequent specific activity assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells[3][4]. The amount of ATP is directly proportional to the number of viable cells in culture[4]. A decrease in ATP levels upon compound treatment is a reliable measure of cytotoxicity.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using the CellTiter-Glo® assay.
Detailed Protocol
Materials:
-
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (solubilized in DMSO)
-
Cell line of choice (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
White, flat-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white-walled plate.
-
Include wells for "cells only" (negative control) and "no cells" (background control).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Return the plate to the incubator for a duration relevant to the intended therapeutic application (typically 48 or 72 hours).
-
-
Luminescence Reading:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence value from the "no cells" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Curve Fitting: Plot the % Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the CC50 value.
| Parameter | Description | Example Value |
| Top Plateau | Maximum cell viability (should be ~100%) | 100.2% |
| Bottom Plateau | Minimum cell viability | 5.6% |
| LogCC50 | Logarithm of the compound concentration that reduces cell viability by 50% | -5.5 (M) |
| CC50 | The concentration of compound that reduces cell viability by 50% | 3.16 µM |
| Hill Slope | The steepness of the dose-response curve | -1.2 |
The calculated CC50 value is fundamental. For subsequent assays, the top concentration of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one should be kept at or below the CC50 to ensure that any observed effects are due to specific interactions with a target, not non-specific cytotoxicity.
Tier 2: Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)
Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are common targets for drug discovery[5]. A biochemical assay allows for the direct measurement of a compound's effect on enzyme activity, independent of cellular context. The LanthaScreen® TR-FRET technology is a robust, high-throughput method for measuring kinase activity[6]. It relies on the principle of time-resolved fluorescence resonance energy transfer between a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor)[6][7]. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, resulting in a loss of the FRET signal.
Assay Principle: TR-FRET Kinase Inhibition
Caption: Principle of the LanthaScreen® TR-FRET kinase assay.
Detailed Protocol
Materials:
-
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (solubilized in DMSO)
-
Kinase of interest (e.g., a panel of representative kinases)
-
Fluorescein-labeled kinase substrate
-
ATP
-
LanthaScreen® Tb-labeled anti-phosphosubstrate antibody
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume, black 384-well assay plates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in kinase buffer with a constant percentage of DMSO.
-
Dispense 2.5 µL of the compound dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X solution of the kinase and its corresponding fluorescein-labeled substrate in kinase buffer.
-
Add 2.5 µL of this solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a 2X solution of ATP in kinase buffer at a concentration close to its Km for the specific kinase.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).
-
-
Detection:
-
Prepare a 2X solution of the Tb-labeled antibody in TR-FRET dilution buffer containing EDTA (to stop the kinase reaction).
-
Add 10 µL of the antibody solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled reader, exciting at ~340 nm and measuring emission at 490 nm (Terbium) and 520 nm (Fluorescein).
-
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor (520 nm) to the donor (490 nm) emission.
-
Emission Ratio = (Emission_520nm / Emission_490nm)
-
-
Normalization: Express the data as percent inhibition relative to the controls.
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl))
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a 4PL equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50% | 1.2 µM |
| Hill Slope | The steepness of the inhibition curve | -1.0 |
| Max Inhibition | The maximum achievable inhibition | 98.5% |
An IC50 value significantly below the compound's CC50 suggests a specific inhibitory activity against the tested kinase.
Tier 2: GPCR Competitive Binding Assay
Scientific Rationale
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs[8]. A binding assay directly measures the interaction of a compound with the receptor[8][9]. A competitive radioligand binding assay is the "gold standard" for determining the affinity of a test compound for a receptor[10]. This assay measures the ability of the unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the receptor. The amount of displaced radioligand is inversely proportional to the binding affinity of the test compound.
Experimental Workflow: Competitive Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
Materials:
-
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (solubilized in DMSO)
-
Cell membranes prepared from cells overexpressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-dopamine for the D2 receptor) at a concentration near its Kd
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
GF/B glass fiber filter mats
-
Cell harvester
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Binding Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + excess Unlabeled Ligand
-
Test Compound: Membranes + Radioligand + serial dilutions of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
-
-
-
Incubation:
-
Add cell membranes (e.g., 10-20 µg protein/well), radioligand, and test compound/buffer to a final volume of 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Pre-soak the GF/B filter mat in wash buffer.
-
Rapidly aspirate the contents of each well through the filter mat using a cell harvester.
-
Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Punch the filter discs from the mat into scintillation vials.
-
Add 4 mL of scintillation fluid to each vial and vortex.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - (CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB))
-
-
Determine IC50: Plot % Inhibition versus the log of the test compound concentration and fit to a 4PL curve to obtain the IC50.
-
Calculate Ki (Inhibition Constant): Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Example Value |
| IC50 | Concentration of test compound that displaces 50% of the specific radioligand binding | 550 nM |
| Ki | The equilibrium inhibition constant for the test compound | 275 nM |
A low nanomolar Ki value indicates high-affinity binding of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one to the target GPCR. This result would warrant further investigation with functional assays (e.g., GTPγS binding or second messenger assays) to determine if the compound is an agonist or an antagonist.
Conclusion and Forward Strategy
This application note provides a validated, tiered strategy for the initial in vitro characterization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. By first establishing a cytotoxicity profile, researchers can confidently interpret data from subsequent target-based assays. The representative kinase and GPCR binding protocols offer robust methods to screen for activity against two of the most important classes of drug targets.
Positive "hits" from this initial cascade—defined as specific, dose-dependent activity at concentrations well below the cytotoxic threshold—should be pursued with more in-depth studies. This may include broader panel screening (e.g., against a large panel of kinases or GPCRs), functional cell-based assays to confirm agonism or antagonism, and eventually, more complex cell models and in vivo studies. This logical, step-wise approach maximizes the efficiency of the drug discovery process and provides a solid foundation for understanding the therapeutic potential of novel chemical entities.
References
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]
-
Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
-
PubMed. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]
-
Lead Sciences. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Protocols.io. In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
BMG Labtech. LanthaScreen Technology on microplate readers. [Link]
-
G-Biosciences. Role of reporter genes to assay for transcription factors & more. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
G-Biosciences. Reporter Gene Assays and their applications. [Link]
-
Bio-protocol. In vitro kinase assay. [Link]
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ResearchGate. (PDF) In vitro kinase assay v1. [Link]
-
ResearchGate. Using Lanthanide-Based Resonance Energy Transfer for in vitro and in vivo Studies of Biological Processes. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]
-
National Center for Biotechnology Information. Use of an in Vivo Reporter Assay to Test for Transcriptional and Translational Fidelity in Yeast. [Link]
-
University of Illinois. Lanthanide-Based Resonance Energy Transfer. [Link]
-
National Center for Biotechnology Information. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]
-
PubChemLite. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
Sources
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- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 9. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 10. multispaninc.com [multispaninc.com]
Application Notes & Protocols: Exploring the Potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one as a Novel Scaffold in Drug Discovery
Introduction
The pursuit of novel chemical entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. In recent years, there has been a significant shift away from flat, aromatic molecules towards compounds with greater three-dimensionality. Spirocyclic scaffolds are at the forefront of this movement, offering a unique strategy to improve drug-like properties.[1][2] The rigid nature of spirocycles can lock flexible molecules into their bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects.[3][4] Furthermore, the introduction of these sp3-rich cores often leads to improved physicochemical characteristics such as solubility and metabolic stability, critical hurdles in the development of new medicines.[3][5]
This document introduces 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one , a novel and underexplored chemical scaffold. Possessing a unique fusion of an azetidine ring and an oxazolidinone system around a central spirocyclic carbon, this molecule presents multiple avenues for chemical modification and biological exploration. While specific biological data for this compound is not yet publicly available[6], its structural features suggest significant potential as a starting point for medicinal chemistry campaigns.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will provide a strategic framework for investigating this scaffold, from initial synthesis and library generation to biological screening and property profiling. Our goal is to equip researchers with the rationale and detailed protocols needed to unlock the therapeutic potential of this promising new molecular architecture.
Part 1: Rationale for Exploration - A Medicinal Chemist's Perspective
The therapeutic potential of a scaffold is encoded in its structure. A detailed analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one reveals several features of high interest for medicinal chemistry.
Structural and Physicochemical Properties
The core structure and its key physicochemical parameters are summarized below. These values, predicted computationally, suggest a favorable starting point for drug discovery, indicating good water solubility (low LogP) and a low molecular weight that allows for substantial modification without violating Lipinski's Rule of Five.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Molecular Weight | 142.16 g/mol | [7] |
| CAS Number (HCl Salt) | 1909305-58-3 | [8] |
| Predicted XlogP | -0.9 | [6] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [8] |
Key Structural Features for Exploitation
The molecule's architecture offers distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Key structural features of the scaffold for medicinal chemistry exploration.
-
Secondary Amine: This is the most synthetically accessible handle for diversification. Standard reactions like amide bond formation, reductive amination, or N-alkylation can be used to rapidly generate a library of analogues, exploring different chemical vectors around the core.
-
Spirocyclic Core: The azaspiro[3.4]octane framework imparts conformational rigidity. This is advantageous as it reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.[3] The three-dimensional arrangement of substituents is fixed, allowing for precise probing of target binding pockets.
-
Oxazolidinone Moiety: This heterocyclic ring system contains hydrogen bond acceptors (the carbonyl and ether oxygens) that can engage in critical interactions with protein targets.
-
N-Methyl Group: While seemingly simple, this group can play a crucial role in orienting the molecule within a binding site and can be a site of metabolic transformation. Demethylation or replacement with other small alkyl groups can be explored in later optimization stages.
Hypothesized Therapeutic Applications
While no biological activity is yet reported, we can form hypotheses based on structurally related motifs. Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been successfully developed as potent antagonists for the sigma-1 receptor, a target for pain management.[9] This suggests that the compact spiro[3.4]octane core is well-suited for interaction with neurological targets. Additionally, spirooxindole scaffolds, which share the principle of a spirocyclic center, exhibit a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11]
Therefore, initial screening efforts could be productively focused on:
-
Neurological Disorders: Targeting GPCRs or ion channels, leveraging the scaffold's rigidity.
-
Oncology: Phenotypic screening against diverse cancer cell lines to identify potential antiproliferative activity.[12]
-
Infectious Diseases: Screening for antibacterial or antifungal activity, a common feature of novel heterocyclic compounds.[13][14]
Part 2: Proposed Workflow for Scaffold Investigation
A systematic, multi-stage workflow is essential for efficiently evaluating a novel scaffold. The proposed pathway ensures that synthetic efforts are guided by biological and pharmacological data, maximizing the chances of identifying a promising lead compound.
Caption: A logical workflow for the discovery and optimization of novel drug candidates.
Part 3: Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the key stages of the investigation. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Proposed Synthesis of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Core
Disclaimer: As no synthesis is currently published in the literature, this protocol represents a hypothetical and rational route based on established organic chemistry principles. It requires experimental validation.
Rationale: This proposed multi-step synthesis begins with commercially available starting materials and employs robust, well-understood reactions to construct the spirocyclic core. The key steps involve the formation of the azetidine ring followed by cyclization to create the oxazolidinone moiety.
Step-by-Step Methodology:
-
Step A: Synthesis of a Protected Azetidine Precursor.
-
This would likely involve a multi-step process starting from a suitable precursor, such as a protected 3-amino-1-propanol derivative, to construct the four-membered azetidine ring. Synthetic strategies for similar azaspirocycles can be adapted.[15]
-
-
Step B: N-Methylation.
-
The secondary amine of the azetidine ring would be methylated under standard conditions, for example, using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or an alkylating agent like methyl iodide.
-
-
Step C: Formation of the Oxazolidinone Ring.
-
The final cyclization to form the oxazolidinone ring could be achieved by reacting the precursor containing a secondary amine and a hydroxyl group with a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene equivalent in the presence of a base.
-
Protocol 2: Parallel Library Synthesis via Amidation
Rationale: To rapidly explore the chemical space around the core scaffold, parallel synthesis is employed. Amide coupling is a robust and versatile reaction that allows for the introduction of a wide array of chemical functionalities by varying the carboxylic acid input. We use HATU as a coupling agent due to its high efficiency and low rate of racemization.
Materials:
-
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (core scaffold)
-
A diverse set of carboxylic acids (e.g., from a commercial library)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Step-by-Step Methodology:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of the core scaffold in anhydrous DMF.
-
Prepare 0.25 M solutions of each carboxylic acid in anhydrous DMF in individual vials.
-
Prepare a 0.25 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 200 µL (0.05 mmol, 1.25 equiv) of a unique carboxylic acid solution.
-
Add 200 µL (0.05 mmol, 1.25 equiv) of the HATU stock solution to each well.
-
Add 200 µL (0.1 mmol, 2.5 equiv) of the DIPEA stock solution to each well.
-
Initiate the reaction by adding 200 µL (0.04 mmol, 1.0 equiv) of the core scaffold stock solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the library members using high-throughput techniques such as mass-directed automated preparative HPLC.
-
-
Quality Control:
-
Confirm the identity and purity of each compound using LC-MS and ¹H NMR. A purity level of >95% is required for biological screening.
-
Protocol 3: Primary Biological Screening Cascade
Rationale: A dual-pronged screening approach provides the best opportunity to identify novel activity. A phenotypic screen casts a wide net to find compounds that affect cell health, while a target-based screen tests a specific hypothesis based on structural analogy.
Tier 1: Phenotypic Anticancer Screen
-
Methodology: Screen the synthesized library at a single high concentration (e.g., 10 µM) against a panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia). The NCI-60 panel is a well-established platform for this purpose.[12]
-
Assay: Use a cell viability assay, such as the Sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell mass.[12]
-
Hit Criteria: A compound is considered a "hit" if it causes >50% growth inhibition in one or more cell lines.
Tier 2: Target-Based Sigma-1 Receptor (σ1R) Binding Assay
-
Methodology: Perform a competitive radioligand binding assay to determine if compounds can displace a known high-affinity radioligand from the σ1R.
-
Assay:
-
Use membrane preparations from cells overexpressing human σ1R.
-
Incubate the membranes with a fixed concentration of a radioligand (e.g., -pentazocine) in the presence of varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert this to a Ki (inhibition constant) value.
-
Hit Criteria: A compound with a Ki < 1 µM is considered a significant hit worthy of further investigation.
Protocol 4: Physicochemical Property Profiling
Rationale: Poor physicochemical properties are a major cause of drug candidate failure. Assessing these properties early allows for their optimization alongside potency and is a key tenet of modern drug discovery.[1]
| Property | Method | Rationale & Goal |
| Kinetic Solubility | High-Throughput Nephelometry | Measures how soluble a compound is in aqueous buffer. Crucial for absorption and avoiding false positives in assays. Goal: >50 µM |
| Lipophilicity (LogD₇.₄) | Shake-Flask or HPLC method | Measures the distribution of a compound between octanol and aqueous buffer at pH 7.4. Influences permeability, metabolism, and toxicity. Goal: 1-3 |
| Metabolic Stability | Human Liver Microsome (HLM) Assay | Measures the rate at which a compound is metabolized by key drug-metabolizing enzymes (cytochrome P450s). Goal: t₁/₂ > 30 min |
Part 4: Hypothetical Case Study & Data Interpretation
Imagine that from our 100-compound library, derivative MOD-042 , where an R-group of 4-chlorophenyl has been added via amidation, emerges as a hit.
Hypothetical Screening & Profile Data
| Compound | σ1R Binding Ki (µM) | A549 Lung Cancer GI₅₀ (µM) | Solubility (µM) | LogD₇.₄ | HLM t₁/₂ (min) |
| Core Scaffold | > 50 | > 50 | > 200 | -0.85 | > 60 |
| MOD-042 | 0.85 | 7.2 | 65 | 2.1 | 45 |
| MOD-017 (Phenyl) | 3.5 | 25.1 | 90 | 1.6 | 52 |
Interpretation:
-
The addition of the phenyl ring (MOD-017) conferred moderate activity.
-
The addition of a chlorine atom to the phenyl ring (MOD-042) significantly improved potency against both the σ1R target and in the cancer cell line. This suggests a potential hydrophobic or halogen-bond interaction in the binding pocket.
-
The modifications increased lipophilicity (LogD) and slightly decreased solubility and metabolic stability, which is an expected trade-off. These properties are still within an acceptable range for a hit compound.
Next Steps: Structure-Activity Relationship (SAR) Exploration
The initial hit, MOD-042, provides a clear path forward. The next round of synthesis would focus on systematically modifying the 4-chlorophenyl ring to establish a clear SAR.
Caption: A focused SAR plan to optimize the initial hit compound MOD-042.
Conclusion
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents an intriguing, yet uncharacterized, scaffold for drug discovery. Its inherent three-dimensionality, synthetic tractability, and favorable predicted physicochemical properties make it an excellent starting point for the development of novel therapeutics. By leveraging the systematic workflow and detailed protocols outlined in these application notes—from rational library design and synthesis to multi-pronged biological screening and property analysis—researchers can efficiently navigate the early stages of the drug discovery process. This scaffold holds the potential to yield novel chemical matter capable of modulating a range of biological targets, addressing unmet needs in areas such as oncology, neuroscience, and infectious disease.
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PubChemLite. (n.d.). 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). An overview of spirooxindole as a promising scaffold for novel drug discovery. Retrieved from [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for novel molecular architectures with enhanced pharmacological properties is incessant. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention for their potential to unlock new chemical spaces and address the limitations of traditional flat, aromatic molecules. The inherent rigidity and defined spatial arrangement of substituents in spirocycles can lead to improved target-binding affinity, selectivity, and metabolic stability. This application note delves into the potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one as a versatile research tool and building block for the synthesis of innovative therapeutic agents. While specific biological data for this compound is not yet widely published, its structural features, rooted in the privileged diazaspiro[3.4]octane core, suggest a wealth of opportunities for researchers in medicinal chemistry and chemical biology.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery and development. The structural attributes of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one provide a foundation for its utility as a scaffold.
| Property | Value | Source |
| CAS Number | 1909305-58-3 | ChemScene[1] |
| Molecular Formula | C₆H₁₁ClN₂O₂ (as hydrochloride salt) | BLDpharm[2] |
| Molecular Weight | 178.62 g/mol (as hydrochloride salt) | ChemScene[1] |
| SMILES | O=C(N(C)C1)OC21CNC2.[H]Cl | BLDpharm[2] |
The presence of both hydrogen bond donors and acceptors, coupled with a spirocyclic core, offers a unique combination of properties that can be exploited for targeted library synthesis and lead optimization.
Postulated Research Applications: Leveraging a Privileged Core
The true potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one as a research tool lies in its core diazaspiro[3.4]octane structure. This scaffold has been identified in a variety of biologically active compounds, suggesting a broad range of potential applications.
Fragment-Based Drug Discovery (FBDD)
The relatively small size and structural complexity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one make it an ideal candidate for fragment-based screening. Its rigid framework allows for the precise positioning of pharmacophoric features, which can lead to high-quality hits with favorable ligand efficiency.
Causality of Experimental Choice: FBDD relies on identifying low-molecular-weight compounds that bind weakly to a biological target. The spirocyclic nature of this compound provides a well-defined three-dimensional shape, increasing the probability of specific and measurable interactions with a protein's binding pocket compared to more flexible acyclic fragments.
Scaffold for Combinatorial Library Synthesis
The presence of a secondary amine in the azetidine ring provides a convenient handle for chemical modification. This allows for the rapid generation of a library of diverse analogs through techniques like amide coupling, reductive amination, and sulfonylation. Such libraries are invaluable for structure-activity relationship (SAR) studies.
Self-Validating System: A well-designed combinatorial library based on this scaffold would systematically explore the chemical space around the core. The inclusion of positive and negative controls (e.g., analogs with predicted enhanced or diminished activity) within the library would serve to validate the screening results and confirm the importance of specific functional groups.
Investigation of Novel Biological Targets
Derivatives of the diazaspiro[3.4]octane core have shown activity against a range of biological targets, including:
-
Antitubercular Agents: A related 2,6-diazaspiro[3.4]octane core was utilized to develop a potent lead against Mycobacterium tuberculosis.[3]
-
Antimalarial Compounds: A novel diazaspiro[3.4]octane series demonstrated activity against multiple stages of the Plasmodium falciparum parasite.[4]
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists, a target for pain management.[5]
Based on this precedent, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one and its derivatives could be screened against these and other emerging therapeutic targets.
Experimental Protocols: A Guide to Application
The following protocols are generalized methodologies that can be adapted by researchers to explore the potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one and its analogs.
Protocol 1: General Procedure for Parallel Amide Library Synthesis
This protocol describes a high-throughput method for generating a library of N-acylated derivatives of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Workflow Diagram:
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Application Notes & Protocols for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction & Compound Profile
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel spirocyclic lactam. Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their inherent three-dimensional structure and conformational rigidity, which can lead to improved target specificity and pharmacological properties.[1] This particular molecule, featuring a unique oxa-diazaspiro core, serves as a valuable building block in the synthesis of more complex chemical entities.
The protocols herein are designed for the hydrochloride salt form (HCl), which is the common commercial presentation of this compound. Understanding the nature of the salt is critical, as it influences properties such as solubility and hygroscopicity. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of this reagent to ensure experimental integrity and personnel safety.
Table 1: Compound Identification & Key Properties
| Property | Value | Source |
| Chemical Name | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | ChemScene[2] |
| CAS Number | 1909305-58-3 | ChemScene[2] |
| Molecular Formula | C₆H₁₁ClN₂O₂ | ChemScene[2] |
| Molecular Weight | 178.62 g/mol | ChemScene[2], BLDpharm[3] |
| Purity | ≥98% (Typical) | ChemScene[2] |
| Structure | Spirocyclic Lactam | ChemScene[2] |
Hazard Identification & Risk Assessment
A thorough risk assessment must be conducted before any work with this compound begins. The Globally Harmonized System (GHS) classification for the hydrochloride salt provides the foundational data for this assessment.
Table 2: GHS Hazard Summary
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ChemScene[2] |
| Signal Word | Warning | ChemScene[2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | ChemScene[2] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P302+P352, P304+P340, P330, P362+P364Storage: P405Disposal: P501 | ChemScene[2] |
Causality Behind Hazards:
-
Irritation (H315, H319, H335): The compound's structure contains functional groups that can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation. As a fine powder, it can be easily aerosolized, making respiratory protection crucial.
-
Harmful if Swallowed (H302): Ingestion can lead to systemic toxicity. The "harmful" classification indicates that significant adverse health effects can occur if the substance is ingested.
Before proceeding, every user must read and understand the Safety Data Sheet (SDS) and integrate this information into a lab-specific risk assessment.[4]
Personnel Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure. The selection of PPE is directly informed by the GHS hazard statements.
-
Eye Protection: ANSI-rated safety glasses are mandatory at a minimum. However, due to the H319 "Causes serious eye irritation" warning, it is highly recommended to use chemical splash goggles for all procedures, especially when handling the solid or preparing solutions.[5]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any defects before use and practice proper glove removal technique to avoid skin contact. If a splash occurs, change gloves immediately. Because H315 indicates skin irritation, prolonged or repeated contact must be avoided.[6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood or a ventilated cabinet to mitigate the risk of inhalation (H335).[7][8][9] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, based on the site-specific risk assessment.
Caption: Required PPE and engineering controls.
Storage Protocols
Proper storage is paramount to maintaining the chemical's stability and ensuring safety.[10] The key principle is to protect the compound from atmospheric moisture, heat, and incompatible chemicals.
4.1 General Storage Conditions
-
Temperature: Store at ambient room temperature.[2]
-
Atmosphere: Keep in a dry and cool place.[2] The container must be kept tightly closed to prevent moisture absorption, as hydrochloride salts are often hygroscopic.[5]
-
Location: Store in a well-ventilated area away from direct sunlight and heat sources.[5][8]
Table 3: Recommended Storage Conditions Summary
| Parameter | Short-Term (≤ 3 months) | Long-Term (> 3 months) | Rationale |
| Container | Original manufacturer's vial | Original manufacturer's vial | Minimizes contamination and ensures proper labeling. |
| Location | Ventilated chemical cabinet | Ventilated chemical cabinet | Protects from light and isolates from incompatible materials.[8] |
| Temperature | Room Temperature | Room Temperature | As recommended by the supplier.[2] |
| Atmosphere | Tightly sealed cap | Sealed vial inside a desiccator with desiccant (e.g., silica gel) | Prevents degradation from atmospheric moisture.[10] |
4.2 Chemical Incompatibility
To prevent hazardous reactions, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one must be segregated from incompatible materials.
-
Strong Oxidizing Agents: Avoid storage with compounds like peroxides, nitrates, or perchlorates. Mixing can create a risk of fire or explosion.[4]
-
Strong Bases: As a hydrochloride salt, it will react with strong bases in an acid-base neutralization, liberating the free base form of the compound.
-
Reactive Metals: Keep away from alkali metals or other highly reactive materials.
Caption: General experimental workflow.
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7]
Waste Disposal
All waste containing 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated weigh boats, and cleanup materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container compatible with the solvent used.
Follow all local, state, and federal regulations for hazardous waste disposal. [5]Do not dispose of this chemical down the drain.
References
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 7-Methoxy-2-oxa-5-azaspiro[3.4]octane. Retrieved from [Link]
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PubMed. (2024). Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. Retrieved from [Link]
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Society of Chemical Industry. (2024, February 9). Discovery and optimization of spirocyclic lactams that inhibit acyl‐ACP thioesterase. Pest Management Science. Retrieved from [Link]
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ACS Publications. (2020). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2022, January 13). Chemical Management: Storage and Inventory in Research Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Scaffold in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet conformationally diverse framework that can enhance target engagement and improve physicochemical properties.[1][2] The 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core, a unique fusion of an azetidine ring and an oxazolidinone lactam, represents a compelling starting point for the development of novel therapeutics.[3][4][5] The oxazolidinone moiety is a well-established pharmacophore, most notably in antibiotics, while the spirocyclic nature of the molecule provides a vector for exiting the plane of the core structure, a desirable trait for exploring protein binding pockets.[6][7]
This guide provides detailed protocols for the derivatization of the secondary amine within the azetidine ring of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. The methodologies for N-acylation and N-alkylation are presented as robust starting points for generating diverse libraries of compounds for screening and lead optimization. Each protocol is designed to be self-validating, with explanations for the selection of reagents and conditions to ensure reproducibility and success.
Core Scaffold Properties
A foundational understanding of the starting material is critical for successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [5] |
| Molecular Weight | 142.16 g/mol | [5] |
| IUPAC Name | 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | [3] |
| CAS Number | 1909305-58-3 (hydrochloride salt) | [3][4] |
The key reactive site for the derivatizations described herein is the secondary amine of the azetidine ring. The adjacent lactam nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the carbonyl group.
Derivatization Strategies: A Visual Overview
The following diagram illustrates the two primary derivatization pathways for the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one core, focusing on the versatile secondary amine.
Caption: Primary derivatization pathways for the core scaffold.
Protocol 1: N-Acylation of the Azetidine Moiety
This protocol details the formation of an amide bond at the secondary amine of the core scaffold using an acyl chloride. This method is broadly applicable for introducing a wide range of functionalities.
Scientific Rationale
N-acylation of secondary amines is a robust and high-yielding reaction.[8][9] The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically performed at low temperatures to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
Experimental Workflow
Caption: Workflow for the N-acylation protocol.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL per mmol of starting material).
-
Basification: Add triethylamine (TEA, 2.2 eq) to the suspension. Stir until the starting material fully dissolves.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Acylation: In a separate vial, dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add the acyl chloride solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: N-Alkylation of the Azetidine Moiety
This protocol describes the N-alkylation of the secondary amine via nucleophilic substitution with an alkyl halide. This reaction is fundamental for introducing alkyl chains and other functionalities that may not be amenable to acylation.
Scientific Rationale
The N-alkylation of secondary amines with alkyl halides is a classic S_N2 reaction.[10][11] The choice of base and solvent is critical for success. A moderately strong, non-nucleophilic base like potassium carbonate is often used to deprotonate the secondary amine, increasing its nucleophilicity.[12] Dimethylformamide (DMF) is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the S_N2 reaction. Heating may be required to drive the reaction to completion, especially with less reactive alkyl halides (e.g., alkyl chlorides).
Experimental Workflow
Caption: Workflow for the N-alkylation protocol.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the desired alkyl halide (1.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 10 mL per mmol of starting material).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Results
The following table presents hypothetical yet expected results for the derivatization of the core scaffold with representative acylating and alkylating agents.
| Entry | Reagent | Protocol | Product Structure | Expected Yield (%) |
| 1 | Benzoyl Chloride | N-Acylation | 85-95 | |
| 2 | Acetyl Chloride | N-Acylation | 90-98 | |
| 3 | Benzyl Bromide | N-Alkylation | 70-85 | |
| 4 | Ethyl Iodide | N-Alkylation | 75-90 |
Note: The product structures are illustrative, showing the addition of the benzoyl, acetyl, benzyl, and ethyl groups to the azetidine nitrogen.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust foundation for the chemical exploration of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold. The secondary amine of the azetidine ring serves as a versatile handle for introducing a wide array of chemical functionalities through N-acylation and N-alkylation. These derivatization strategies enable the rapid generation of compound libraries with diverse properties, which is essential for hit-to-lead campaigns in drug discovery. Further exploration could involve more complex coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on derivatives bearing appropriate functional handles. The inherent three-dimensionality and desirable physicochemical properties of this spirocyclic scaffold make it a highly attractive starting point for the development of next-generation therapeutics.
References
-
PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
De Gruyter. Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Royal Society of Chemistry. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. [Link]
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
ResearchGate. (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]
-
PubChemLite. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][13]naphthyrin-5(6H)-one. [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
National Institutes of Health. Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
-
National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1909305-58-3|7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Executive Summary
This document outlines a robust, scalable protocol for the synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one , a high-value spirocyclic scaffold used in medicinal chemistry to improve the physicochemical properties (solubility, metabolic stability) of drug candidates.
The synthesis utilizes 1-Boc-3-azetidinone as the starting material and proceeds through a Corey-Chaykovsky epoxidation , followed by regioselective ring opening with methylamine and a CDI-mediated cyclization . This route avoids hazardous azides and expensive metal catalysts, making it suitable for multi-gram to kilogram scale production.
Retrosynthetic Analysis & Workflow
The strategy relies on constructing the oxazolidinone ring onto the pre-existing azetidine core. The key intermediate is the 1-oxa-5-azaspiro[2.3]hexane (spiro-epoxide), which allows for the simultaneous installation of the quaternary spiro center and the necessary functional groups for cyclization.
Process Workflow
Figure 1: Synthetic pathway for the scale-up production of the target spirocyclic scaffold.
Detailed Experimental Protocols
Step 1: Epoxidation (Corey-Chaykovsky Reaction)
Objective: Convert 1-Boc-3-azetidinone to tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
Mechanism: The sulfur ylide (generated in situ from TMSOI and base) attacks the ketone to form a betaine intermediate, which collapses to the epoxide, releasing DMSO.
Reagents:
-
1-Boc-3-azetidinone (1.0 equiv)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.3 equiv)
-
DMSO (anhydrous, 5 vol) / THF (5 vol)
Protocol:
-
Ylide Formation: In a dry reactor under N₂, charge TMSOI and anhydrous DMSO. Cool to 0–5 °C.
-
Add KOtBu portion-wise, maintaining internal temperature <10 °C (Exothermic!). Stir for 1 hour at room temperature (RT) to form the milky white ylide suspension.
-
Addition: Dissolve 1-Boc-3-azetidinone in THF (anhydrous). Add this solution dropwise to the ylide suspension at 0–5 °C.
-
Reaction: Warm to RT and stir for 3–5 hours. Monitor by TLC/LC-MS (Disappearance of ketone).
-
Work-up: Quench with ice-cold water (20 vol). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine (2x) to remove DMSO.
-
Purification: Dry over Na₂SO₄ and concentrate. The crude spiro-epoxide is typically sufficiently pure (>90%) for the next step. If needed, purify via silica plug (Hexane/EtOAc).
Critical Process Parameter (CPP): Moisture control is critical during ylide formation. Use fresh KOtBu.
Step 2: Regioselective Ring Opening
Objective: Open the epoxide with methylamine to yield tert-butyl 3-hydroxy-3-((methylamino)methyl)azetidine-1-carboxylate.
Mechanism: Nucleophilic attack of methylamine occurs at the less hindered methylene carbon of the epoxide (regioselective), establishing the correct connectivity for the spiro-oxazolidinone.
Reagents:
-
Spiro-epoxide (from Step 1) (1.0 equiv)
-
Methylamine (40% aq. solution or 2M in MeOH) (5.0 equiv)
-
Methanol (10 vol)
Protocol:
-
Charge: Dissolve the spiro-epoxide in Methanol.
-
Addition: Add Methylamine solution. (Note: Use a pressure vessel or sealed tube if scaling >10g to prevent loss of volatile amine).
-
Reaction: Heat to 50–60 °C for 4–6 hours.
-
Work-up: Concentrate under reduced pressure to remove solvent and excess methylamine.
-
Isolation: The residue is a viscous oil. Co-evaporate with toluene to remove residual water/amine. Proceed directly to Step 3.
Safety Note: Methylamine is toxic and volatile. Perform all operations in a fume hood. Ensure the pressure vessel is rated for the temperature.
Step 3: Cyclization (Carbamate Formation)
Objective: Cyclize the amino alcohol to form the oxazolidinone ring using 1,1'-Carbonyldiimidazole (CDI).
Reagents:
-
Amino alcohol intermediate (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
THF (anhydrous, 10 vol) or DCM
-
Base: Triethylamine (optional, 1.0 equiv if reaction is sluggish)
Protocol:
-
Dissolution: Dissolve the crude amino alcohol in anhydrous THF.
-
Addition: Add CDI portion-wise at RT. (Caution: CO₂ gas evolution).
-
Reaction: Heat to reflux (65 °C) for 2–4 hours. The formation of the stable 5-membered ring is thermodynamically favored.
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with 1M citric acid (to remove imidazole and unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Crystallization from EtOAc/Heptane is often possible. Alternatively, silica gel chromatography (50-100% EtOAc in Hexane).
Step 4: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final hydrochloride salt.
Reagents:
-
Boc-Spiro-Oxazolidinone (1.0 equiv)
-
4M HCl in Dioxane (5.0 equiv)
-
Solvent: Dioxane or MeOH
Protocol:
-
Dissolution: Dissolve the protected compound in minimal Dioxane or MeOH.
-
Acidolysis: Add 4M HCl/Dioxane at 0 °C. Warm to RT and stir for 2 hours.
-
Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether or MTBE to induce precipitation.
-
Filtration: Filter the white solid under N₂ (hygroscopic). Wash with ether.
-
Drying: Dry under vacuum at 40 °C.
Analytical Data Summary
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (210 nm) | > 98.0% |
| Identity | ¹H NMR (DMSO-d₆) | Consistent with structure |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 143.08 (Free base) |
| Residual Solvent | GC-HS | Compliant with ICH Q3C |
Key NMR Signals (Expected):
-
Spiro-CH₂ (Azetidine): Two doublets or multiplet around 3.8–4.2 ppm.
-
Oxazolidinone CH₂: Singlet around 3.4–3.6 ppm.
-
N-Methyl: Singlet around 2.8 ppm.
-
Amine NH: Broad singlet (exchangeable) if free base; broad peak >9 ppm if HCl salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Water in DMSO/Base | Use fresh KOtBu and anhydrous DMSO. Ensure inert atmosphere. |
| Incomplete Ring Opening | Loss of Methylamine | Use a sealed pressure vessel; increase equivalents of MeNH₂. |
| Product is Oily (Step 3) | Impurities (Imidazole) | Wash organic layer thoroughly with dilute citric acid or 0.5M HCl. |
| Hygroscopic Salt | Residual acid/solvent | Dry extensively under high vacuum; store in desiccator. |
References
-
Corey-Chaykovsky Reaction on Azetidinones
-
Enamine Ltd. "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis." ChemRxiv, 2025. Link
- Galavskyy, S., et al. "Synthesis of spirocyclic azetidines." Journal of Organic Chemistry, 2023.
-
-
Epoxide Opening & Cyclization
-
General Spirocyclic Scaffold Synthesis
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one synthesis byproducts
[1]
Subject: Troubleshooting Synthesis & Byproducts of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
CAS Registry: 1909305-58-3 (HCl Salt) / 1909305-57-2 (Free Base)
Chemical Family: Spirocyclic Oxazolidinone / Azetidine
Application: High-
Synthesis Logic & Pathway Analysis
To troubleshoot effectively, one must understand the "Genealogy of Impurities." This scaffold is rarely synthesized de novo from acyclic precursors in a single pot.[1] The dominant industrial route involves the Epoxide Ring-Opening / CDI Cyclization sequence.[1]
The Standard Protocol (Mechanistic Flow)
-
Core Construction: Corey-Chaykovsky epoxidation of N-Boc-3-azetidinone.[1]
-
Nucleophilic Opening: Regioselective ring opening of the spiro-epoxide with Methylamine (
).[1] -
Carbonylation (The Critical Step): Cyclization of the resulting 1,2-aminoalcohol using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.[1]
Pathway Visualization (DOT Diagram)
The following diagram maps the reaction flow and the specific origin points of the most persistent byproducts.
Caption: Figure 1. Synthetic genealogy of the 5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold, highlighting the divergence points for critical impurities (Red).
Troubleshooting Guides (Byproduct Analysis)
Issue 1: The "Dimer" Impurity (Mass +127 approx.)[2]
Symptom: LCMS shows a persistent peak with a mass roughly double the expected intermediate, often eluting just after the amino-alcohol. Technical Diagnosis: This is the Bis-alkylated amine .[1] Methylamine is a primary amine.[1] After it attacks one molecule of the spiro-epoxide, the resulting secondary amine is more nucleophilic than the starting methylamine (due to the inductive effect of the alkyl group). It attacks a second epoxide molecule.[1] Corrective Action:
-
Protocol Shift: Do not add the epoxide to the amine. Add the epoxide dropwise to a large excess (10–20 equivalents) of Methylamine in methanol/THF.
-
Why? High local concentration of
ensures the epoxide reacts with the primary amine before it encounters the product secondary amine.
Issue 2: The "Ghost" Intermediate (Incomplete Cyclization)
Symptom: The reaction with CDI seems to stall. LCMS shows a peak at [M+H] + 94 Da (relative to amino alcohol) or complex mixtures. Technical Diagnosis: CDI reacts with the alcohol first to form an O-carbonyl imidazole intermediate.[1] The secondary amine then attacks the carbonyl intramolecularly to close the ring. If the amine is hindered or the CDI is wet, the reaction stops at the O-acyl intermediate or hydrolyzes. Corrective Action:
-
Reagent Quality: CDI is extremely hygroscopic.[1] Hydrolyzed CDI (imidazole +
) is useless.[1] Use fresh bottles or switch to DSC (Disuccinimidyl carbonate) for a more robust (though slower) cyclization. -
Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).[1] This catalyzes the acyl transfer and accelerates the ring closure.
Issue 3: Boc-Deprotection "Scrambling"
Symptom: During the final step (removal of N-Boc to yield the free amine or HCl salt), new impurities appear.[1] Technical Diagnosis: The tert-butyl cation generated during acid deprotection is an electrophile.[1] It can attack the electron-rich oxazolidinone oxygen or the nitrogen if scavengers are not present, leading to tert-butylated byproducts.[1] Corrective Action:
-
Scavengers: Always use a cation scavenger cocktail (e.g., Triethylsilane (TES) or 1,3-Dimethoxybenzene) in the TFA/DCM mixture.
-
Alternative: Use
in Dioxane/MeOH.[1] The chloride anion is nucleophilic enough to quench the tert-butyl cation (forming t-butyl chloride) preventing re-alkylation of the scaffold.[1]
Data & Specifications
Impurity Profile Table
| Impurity Code | Structure Description | Origin Step | Molecular Weight Shift | Removal Strategy |
| IMP-A (Dimer) | Two azetidine rings linked by one methyl nitrogen | Epoxide Opening | ~2x MW - 31 (MeNH) | Prevention (Excess amine).[1] Hard to separate by flash chrom. |
| IMP-B (O-Acyl) | O-(imidazole-1-carbonyl) intermediate | CDI Cyclization | +68 Da (vs Amino Alc) | Treat crude with aq.[1] NaOH (hydrolyzes back to alcohol) then re-process.[1] |
| IMP-C (Elim) | Exocyclic alkene (Elimination of OH) | Epoxide Opening | -18 Da | Lower reaction temp; Avoid strong bases.[1] |
| IMP-D (Iso) | Isocyanate / Carbamoyl chloride | Phosgene usage | Varies | Quench with MeOH immediately.[1] |
Detailed Protocols
Protocol A: CDI Cyclization (Optimized for Purity)
Use this protocol to minimize IMP-B (O-Acyl) formation.[1]
-
Preparation: Dry the amino-alcohol precursor (1-Boc-3-hydroxy-3-(methylaminomethyl)azetidine) by azeotropic distillation with toluene.[1] Moisture is the enemy.
-
Activation: Dissolve the precursor (1.0 eq) in anhydrous THF (0.1 M).
-
Addition: Add CDI (1.5 eq) in one portion at 0°C.
-
The "Push": Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Closure: Heat to 60°C for 2–4 hours.
-
Note: If conversion is <90%, add DBU (1.0 eq) . The base deprotonates the ammonium species, forcing the intramolecular attack.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1] Wash with 10% citric acid (removes imidazole).[1]
Protocol B: Troubleshooting Logic Tree
Use the following logic flow when LCMS analysis of the crude reaction mixture is ambiguous.
Caption: Figure 2. Decision matrix for in-process control (IPC) of the cyclization step.
Frequently Asked Questions (FAQs)
Q: Why is my yield low during the Boc-deprotection step? A: The spiro-oxazolidinone ring is generally stable to acid, but the N-methyl group can be sensitive to oxidative conditions or extreme pH over long periods.[1] However, the most common cause is water solubility . The product (7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one) is a small, polar amine.[1] If you deprotect with TFA and try to extract it into organic solvent from an aqueous basic layer, it may stay in the water.
-
Fix: Evaporate the acid directly and use the salt, or use a "dry" workup (basic resin).
Q: Can I use Triphosgene instead of CDI? A: Yes, and it often gives cleaner profiles for hindered amines. However, it requires strict safety protocols. If using Triphosgene, you must use a non-nucleophilic base (like DIPEA) to scavenge the HCl formed. The intermediate is a carbamoyl chloride, which cyclizes very rapidly.
Q: The product is oiling out. How do I crystallize it? A: These spirocycles are notoriously difficult to crystallize as free bases.[1]
-
Recommendation: Convert it to the Hydrochloride (HCl) or Oxalate salt. The HCl salt is usually a stable, white solid. Dissolve the free base in minimal EtOH and add 4M HCl in Dioxane, then dilute with
to precipitate.
References
-
Carreira, E. M., et al. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Provides the foundational logic for spiro[3.3] and [3.4] synthesis.
-
Figueiredo, R. M., et al. (2006). "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles." Journal of Organic Chemistry. (Mechanistic insight into CDI cyclizations).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks." Organic Letters.
-
PubChem Compound Summary. "5-Oxa-2,7-diazaspiro[3.4]octan-6-one."[1]
-
[1]
-
-
BLD Pharm Technical Data. "7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride."[1]
-
[1]
-
Technical Support Center: Synthesis of Diazaspiro[3.4]octan-6-ones
This is a comprehensive technical support guide for the synthesis of diazaspiro[3.4]octan-6-ones , specifically focusing on the 2,5-diazaspiro[3.4]octan-6-one scaffold. This structure is a critical pharmacophore in modern drug discovery, particularly for GPCR modulation (e.g., MAGL inhibitors, sigma-1 receptor antagonists) due to its high
Topic: Troubleshooting & Optimization of 2,5-Diazaspiro[3.4]octan-6-one Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active Support Guide
Core Synthetic Workflow & Logic
The most robust route to the 2,5-diazaspiro[3.4]octan-6-one core involves constructing the spiro-gamma-lactam onto a pre-existing azetidine ring. This "outside-in" approach avoids the high ring strain associated with forming the azetidine ring late in the sequence.
Mechanism of Action (The "Nitro-Michael" Route)
-
Activation: N-Boc-3-azetidinone is converted to an
-unsaturated ester via Horner-Wadsworth-Emmons (HWE) olefination. -
Spiro-Quaternary Formation: A Michael addition of nitromethane introduces the nitrogen source and the necessary carbon atom to the sterically crowded C3 position.
-
Ring Closure: Reduction of the nitro group triggers spontaneous (or thermal) intramolecular lactamization to form the spiro[3.4] system.
Figure 1: Validated synthetic workflow for the construction of the 2,5-diazaspiro[3.4]octan-6-one core.
Troubleshooting Guide (Q&A)
Phase 1: Quaternary Center Construction (Michael Addition)
Q1: The Michael addition of nitromethane to the azetidine-acrylate is stalling or giving low yields (<40%). What is happening?
-
Diagnosis: The C3 position of the azetidine is sterically hindered. Furthermore, the exocyclic double bond is deactivated by the electron-rich N-Boc group, making it a poor Michael acceptor.
-
Solution:
-
Base Selection: Switch from weak bases (TEA) to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) . These stronger bases drive the deprotonation of nitromethane more effectively.
-
Solvent System: Use acetonitrile or DMSO instead of THF. Higher dielectric constants stabilize the nitronate intermediate.
-
Temperature: Heat the reaction to 60–70 °C . While nitromethane can be volatile, the activation energy for this specific steric attack is high.
-
Stoichiometry: Use a large excess of nitromethane (10–20 equivalents) as both reactant and co-solvent to push kinetics.
-
Q2: I see significant polymerization or "tar" formation during the Michael step.
-
Diagnosis: Base-catalyzed polymerization of the acrylate or nitromethane itself (if too concentrated/hot).
-
Corrective Action:
-
Add the base dropwise to the mixture of acrylate and nitromethane at 0 °C, then slowly warm to reflux.
-
Ensure the acrylate is pure; residual phosphonate byproducts from the HWE step can catalyze side reactions.
-
Phase 2: Reductive Cyclization
Q3: The nitro group reduces to the amine, but the ring won't close to form the lactam.
-
Diagnosis: The conformational flexibility of the amino-ester chain prevents the amine from attacking the ester carbonyl. This is common in spiro-systems where the "Gem-Dialkyl Effect" (Thorpe-Ingold) is not fully optimized.
-
Solution:
-
Thermal Drive: After the reduction (e.g., hydrogenation is complete), filter the catalyst and reflux the crude amino-ester in methanol or toluene for 2–4 hours.
-
Base Catalysis: Add a catalytic amount of NaOMe or acetic acid to facilitate the transamidation.
-
Check Ester: If you used a tert-butyl ester in the HWE step, cyclization is extremely difficult due to steric bulk. Always use ethyl or methyl phosphonoacetates for the HWE step if the goal is lactamization.
-
Q4: Raney Nickel reduction is inconsistent or hazardous. Are there alternatives?
-
Alternative Protocol: Use Zn powder (10 eq) in AcOH/MeOH (1:4) at 0 °C to RT. This is a milder, non-pyrophoric method that effectively reduces aliphatic nitro groups to amines and often promotes in-situ cyclization due to the acidic conditions activating the ester.
Experimental Protocol: Optimized Synthesis
Target Compound: tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Step 1: HWE Olefination
-
Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0 °C under Argon.
-
Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear.
-
Dropwise add N-Boc-3-azetidinone (1.0 eq) in THF.
-
Warm to RT and stir for 2 h.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc.[1]
-
Yield Target: >90% (Colorless oil).
Step 2: Michael Addition (The Critical Step)
-
Dissolve the acrylate from Step 1 in CH3CN (0.2 M).
-
Add Nitromethane (10 eq).
-
Add DBU (1.1 eq) dropwise.
-
Heat to 60 °C for 16 h. Monitor by LCMS (look for Mass + 61).
-
Workup: Concentrate, redissolve in EtOAc, wash with 1N HCl (to remove DBU), then brine.
-
Yield Target: 65–75%.
Step 3: Reductive Cyclization
-
Dissolve Nitro-ester in MeOH .
-
Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH) or 10% Pd/C .
-
Hydrogenate at 50 psi (3.5 bar) H2 pressure for 12 h.
-
Post-Reaction: Filter through Celite. If LCMS shows uncyclized amino-ester (M+1 = Target + 18), reflux the filtrate for 3 h.
-
Purification: The product is polar. Recrystallize from EtOAc/Hexane or use flash chromatography (5–10% MeOH in DCM).
Data & Specifications
| Parameter | Specification / Range | Notes |
| Product Structure | 2,5-Diazaspiro[3.4]octan-6-one | Gamma-lactam fused to azetidine |
| Typical Yield (Overall) | 45 – 60% | 3-step sequence from azetidinone |
| Key Intermediate | Ethyl 2-(1-(tert-butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetate | Stable, can be stored |
| Solubility | Soluble in DCM, MeOH, DMSO | Poor solubility in Hexane/Ether |
| pKa (Lactam NH) | ~16 | Requires strong base for N-alkylation |
| pKa (Azetidine NH) | ~9-10 (after Boc removal) | Standard secondary amine |
References
-
Synthesis of 2-azaspiro[3.4]octane scaffolds. Title: Facile synthesis of 2-azaspiro[3.4]octane.[2][3] Source:Organic & Biomolecular Chemistry, 2019.[2] URL:[Link]
-
General Spirocyclic Synthesis Strategies. Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks.[4] Source:Journal of Organic and Pharmaceutical Chemistry, 2025. URL:[Link]
-
Application in Drug Discovery (MAGL Inhibitors). Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Source:Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Structural Data & Properties. Title: 2,5-Diazaspiro[3.4]octan-6-one | C6H10N2O. Source:PubChem.[5] URL:[Link]
Sources
- 1. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Current Status: Operational Ticket ID: #SYN-SPIRO-34 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (often derived from tert-butyl 3-oxoazetidine-1-carboxylate). This scaffold is a critical bioisostere for morpholines and piperazines in modern drug discovery, particularly for GPCR and kinase inhibitors.
Low yields in this synthesis are typically caused by three specific failure points:
-
Moisture contamination during the Corey-Chaykovsky epoxidation.
-
Regiochemical control during the epoxide ring-opening.
-
Inefficient cyclization due to poor phosgene-equivalent quality (CDI/DSC).
This guide replaces standard literature brevity with "in-the-trench" troubleshooting protocols to stabilize your yield.
Phase 1: The Critical Intermediate (Spiro-Epoxide)
Objective: Convert N-Boc-3-azetidinone to tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
The Protocol
Reagents: Trimethylsulfoxonium iodide (Me3SOI), Sodium Hydride (NaH), Dry DMSO/THF.
-
Deprotonation: Add NaH (1.2 eq) to dry DMSO at room temperature. Wait until gas evolution ceases completely (approx. 30-45 mins). This forms the dimsyl anion.
-
Ylide Formation: Add Me3SOI (1.2 eq) solid. Stir until clear (15-30 min).
-
Substrate Addition: Add N-Boc-3-azetidinone (1.0 eq) in THF dropwise.
-
Quench: Pour into ice water and extract immediately.
Troubleshooting Guide (Q&A)
Q: My yield is <40%, and the crude NMR shows starting material.
-
Diagnosis: The ylide failed to form or decomposed.
-
Fix: The "Dimsyl Anion" formation is the bottleneck. If you use commercial NaH (60% in oil), you must wash it with hexanes first if your scale is <1g. For larger scales, the oil is negligible.
-
Critical Check: DMSO must be anhydrous. Water kills the dimsyl anion instantly. If the solution doesn't turn slightly cloudy/viscous upon adding Me3SOI, the ylide isn't forming.
Q: I see decomposition products (ring opening of the azetidine).
-
Diagnosis: Thermal stress.
-
Fix: The azetidine ring is strained. Keep the reaction between 0°C and RT. Do not heat above 40°C.
Phase 2: Ring Opening & Cyclization (The "One-Pot" vs. Stepwise)
Objective: Open the epoxide with methylamine and close the oxazolidinone ring.
The Logic Flow
We recommend a stepwise approach for higher purity, rather than the "one-pot" method often cited in patents.
Figure 1: Stepwise synthesis logic ensuring isolation of the amino-alcohol to prevent polymerization.
Step 2A: Epoxide Opening
Reagents: Methylamine (40% aq. or 2M in THF).
Q: The reaction is slow; should I heat it?
-
Answer: Use a sealed tube. The spiro-epoxide is sterically hindered at the quaternary center. The nucleophile (MeNH2) attacks the methylene (CH2) group.
-
Protocol: Use 10 equivalents of MeNH2. Seal the vessel. Heat to 50°C for 4 hours.
-
Why 10 eq? To prevent the product (secondary amine) from reacting with another epoxide molecule (polymerization).
Step 2B: Cyclization (The "Yield Killer")
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Disuccinimidyl Carbonate (DSC).
Q: I am getting a gum that won't crystallize.
-
Diagnosis: Wet CDI or imidazole contamination.
-
The Fix (DSC Method): Switch from CDI to DSC (Disuccinimidyl Carbonate) .
-
Why? CDI releases imidazole, which is hard to remove from polar amines. DSC releases N-hydroxysuccinimide (NHS), which is water-soluble.
-
Protocol: Dissolve Amino-Alcohol (1 eq) in MeCN. Add DSC (1.1 eq) and Et3N (2 eq). Stir at RT for 2 hours.
-
Workup: Wash with water. The NHS washes away, leaving clean product.
-
Q: If I must use CDI, how do I improve it?
-
The Fix: "One-Pot" modification.
-
Dissolve Amino-Alcohol in dry THF.
-
Add CDI (1.2 eq).
-
Reflux for 2 hours (CDI kinetics are slow with hindered alcohols).
-
Quench: Add small amount of water to destroy excess CDI before workup.
-
Data & Specifications
Solvent Screening for Crystallization
The final product (Boc-protected) is often an oil or low-melting solid. The HCl salt (after deprotection) is a solid.
| Solvent System | Observation | Suitability |
| EtOAc / Hexane (1:1) | Product oils out. | Poor |
| DCM / MeOH (95:5) | Good solubility, no crystals. | Purification only |
| EtOAc / MTBE | White precipitate (HCl salt). | Excellent |
| Isopropyl Acetate | Slow crystallization (Free base). | Good |
Analytical Checkpoints
| Checkpoint | Method | Acceptance Criteria |
| Epoxide Formation | 1H NMR | Disappearance of ketone signal; appearance of epoxide CH2 (~2.7-2.9 ppm). |
| Ring Opening | LCMS | Mass shift: M+ (Epoxide) + 31 (MeNH2). |
| Final Cyclization | 1H NMR | Distinct AB quartet for the CH2 adjacent to the carbamate nitrogen. |
FAQs: Specific Anomalies
Q: Why is my product unstable on Silica Gel?
-
A: The spiro-amine (if Boc is removed) is highly basic. Silica is acidic.
-
Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Or, use neutral alumina .
Q: Can I use Triphosgene instead of CDI?
-
A: Yes, but be careful. Triphosgene is highly reactive and can cause N-chlorocarbonylation if the temperature is too low or base is insufficient.
-
Recommendation: Stick to DSC or CDI for safety and reproducibility unless you are running this on >100g scale.
Q: The NMR shows a "doublet of doublets" that shouldn't be there.
-
A: Check for the non-spiro isomer . If the Corey-Chaykovsky reaction got too hot, you might have opened the azetidine ring. Look for alkene signals (5.0-6.0 ppm).[1] If present, discard and restart Phase 1 with strict temperature control (0°C).
References
-
Corey-Chaykovsky Epoxidation on Azetidinones
- Methodology: "Synthesis of spirocyclic oxetanes and azetidines." Journal of Organic Chemistry.
-
Source: (General reference for spiro-epoxide formation).
-
Spiro-Oxazolidinone Synthesis (Patent Literature)
- Title: "Antibacterial Spiro-Oxazolidinones." WO2012019014. Describes the specific conversion of azetidinone to 5-oxa-2,7-diazaspiro[3.
-
Source:
-
Use of DSC for Carbamate Formation
- Title: "Disuccinimidyl Carbonate (DSC)
- Context: Standard process chemistry substitution for high-yield cycliz
-
Source:
-
Commercial Availability & Spectra Verification
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Me3SOI, NaH, and Methylamine before handling.
Sources
Technical Support Center: Troubleshooting Oxa-Diazaspiro Compounds
[1]
Introduction: The "Escaping Flatland" Challenge
Oxa-diazaspiro compounds (e.g., 1-oxa-2,8-diazaspiro[4.5]decane, 1-oxa-2,6-diazaspiro[3.3]heptane) have emerged as high-value scaffolds in modern drug discovery.[1] They serve as
However, their unique geometry and polarity introduce specific experimental hurdles. This guide addresses the three most common failure modes: Regioselective Functionalization , Purification of Polar Amines , and Hygroscopic Instability .
Module 1: Synthesis & Regioselectivity
Q: How do I achieve regioselective alkylation on the 1-oxa-2,8-diazaspiro[4.5]decane core?
The Issue: Users often observe mixtures of mono- and di-alkylated products, or alkylation at the "wrong" nitrogen.[1] In the [4.5]decane system, you have two secondary amines:
-
N2 (Spiro-ring): Part of the oxazolidine-like 5-membered ring.[1]
-
N8 (Distal-ring): Part of the piperidine-like 6-membered ring.[1]
The Mechanism: The N8 (distal) nitrogen is generally more nucleophilic and less sterically hindered than the N2 (spiro) nitrogen. The N2 position is sterically crowded by the quaternary spiro-carbon and the adjacent oxygen.
Troubleshooting Protocol:
-
Targeting N8 (Distal): Perform alkylations at low temperature (
) using stoichiometric electrophile (0.95 eq). No protecting group is usually needed for N2 if the electrophile is bulky. -
Targeting N2 (Spiro): You must protect N8 first.[1] The standard route involves starting with an N8-protected precursor (e.g., N-Boc-4-piperidone) during the spirocyclization synthesis.[1]
Visual Workflow: Regioselectivity Decision Tree
Caption: Logic flow for regioselective functionalization of diazaspiro scaffolds.
Module 2: Purification & Isolation
Q: My compound streaks on silica and stays at the baseline. How do I purify it?
The Issue: Oxa-diazaspiro compounds are highly polar due to the presence of two basic nitrogens and an ether oxygen.[1] Standard silica gel chromatography often results in irreversible adsorption or severe tailing (streaking), leading to yield loss.
The Solution: Avoid standard silica for free bases. Use Amine-Functionalized Silica or Reverse Phase (C18) .[1]
Comparative Purification Strategies:
| Method | Stationary Phase | Mobile Phase System | Best For |
| Standard Flash | Silica Gel (SiO2) | DCM / MeOH / | Less polar derivatives (e.g., mono-protected).[1] |
| Amine-Modified | Hexane / EtOAc or DCM / MeOH | Free diamines. Prevents interaction with acidic silanols.[1] | |
| Reverse Phase | C18 / C4 | Final compounds requiring high purity (>95%).[1] | |
| Salt Precipitation | N/A | Bulk isolation without chromatography.[1] |
Protocol: The "DCM/MeOH/Ammonia" Trick If you must use standard silica:
Module 3: Stability & Handling
Q: Why does my solid product turn into a sticky oil upon storage?
The Issue: Hygroscopicity. The free base forms of diazaspiro compounds are often amorphous foams that readily absorb atmospheric moisture. Furthermore, the HCl salts of these diamines are notoriously hygroscopic (deliquescent), turning into oils within minutes of exposure to air.
The Mechanism: The high polarity and hydrogen-bonding capability of the spiro-ether/amine motif create a high affinity for water lattice formation.[1]
Troubleshooting Protocol:
-
Salt Selection: Avoid HCl salts if the compound is for long-term storage.
-
Recommended:Fumarate or Tosylate salts often yield non-hygroscopic, crystalline solids.
-
Alternative:Oxalate salts are highly crystalline but may be toxic/unsuitable for biological assays; use them for purification intermediates only.[1]
-
-
Lyophilization: If you must use the HCl salt (e.g., for solubility), lyophilize from water/dioxane (1:1) to obtain a fluffy powder, then immediately seal under argon.
-
Storage: Store at -20°C in a desiccator.
Q: I see "Ghost Peaks" (+44 mass) in my LCMS after storage. What is this?
The Answer:
This is likely Carbamate formation .
Primary and sterically unhindered secondary amines in spirocycles react avidly with atmospheric
-
Verification: The peak often disappears if the sample is acidified (0.1% Formic acid) and left to stand, as the carbamic acid decarboxylates back to the amine.
-
Prevention: Store free bases under inert atmosphere (Argon/Nitrogen).[1]
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]
-
Biotage Application Note. (2023). Purification of highly polar compounds using amine-bonded silica. Link
-
ResearchGate Discussion. (2018). Purification of highly polar spirocyclic amines. Link
Technical Support Center: Method Development for the Analysis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Welcome to the dedicated technical support resource for the analytical method development of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique spirocyclic molecule. Here, we synthesize foundational analytical principles with field-proven insights to provide a comprehensive, question-and-answer-based troubleshooting guide.
Introduction to 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a novel heterocyclic compound characterized by its spirocyclic core, which imparts a distinct three-dimensional architecture.[1][2] Such structures are of increasing interest in medicinal chemistry due to their potential to offer improved pharmacological properties.[3][4] The analysis of this compound is critical for ensuring purity, stability, and overall quality during research and development. This guide will address common challenges encountered during the development of analytical methods for this and structurally related molecules.
Compound Properties Summary:
| Property | Value | Source |
| CAS Number | 1909305-58-3 (hydrochloride salt) | ChemScene[5] |
| Molecular Formula | C₆H₁₁ClN₂O₂ (hydrochloride salt) | ChemScene[5] |
| Molecular Weight | 178.62 g/mol (hydrochloride salt) | ChemScene[5] |
| Predicted XlogP | -0.9 | PubChemLite[6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[5] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.[7]
Question 1: I am seeing poor peak shape (tailing or fronting) for my analyte. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in HPLC, often stemming from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: The presence of two nitrogen atoms in the structure of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one can lead to interactions with residual silanol groups on standard silica-based C18 columns, causing peak tailing.[8] Peak fronting can be a sign of column overload.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Detailed Protocol Steps:
-
Evaluate Sample Load: Reduce the injection concentration or volume by half to see if peak fronting improves.
-
Mobile Phase pH Adjustment: Given the basic nitrogens, adjusting the mobile phase pH can significantly improve peak shape. Using a buffer at a pH of 2.5-3.5 will ensure the amine groups are protonated and behave consistently. Alternatively, a higher pH (e.g., 8) can be used with a suitable hybrid or superficially porous column to keep the amines in their free base form. Always work at least one pH unit away from the analyte's pKa.
-
Column Selection: If pH adjustment is insufficient, consider a column with a different stationary phase. An Ascentis RP-Amide or a Discovery HS F5 column can provide alternative selectivity and better peak shape for polar compounds. Phenyl columns can also be effective for compounds with ring systems.
-
Mobile Phase Modifiers: Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can competitively bind to active silanol sites on the stationary phase, reducing peak tailing.
-
Question 2: My analyte has poor retention on a standard C18 column. How can I increase its retention time?
Answer: Poor retention of polar compounds on reversed-phase columns is a frequent challenge.
-
Causality: With a predicted XlogP of -0.9, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a polar molecule.[6] Standard C18 phases are highly nonpolar and may not provide sufficient interaction with polar analytes, leading to early elution, often near the solvent front.
-
Strategies for Increasing Retention:
-
Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the proportion of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention.
-
Use a Polar-Compatible Stationary Phase: Consider columns specifically designed for polar analytes, such as those with polar end-capping or embedded polar groups. These phases offer a different selectivity and can enhance the retention of polar compounds.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for basic analytes) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for the identification and quantification of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Question 3: I am having trouble getting a stable and sensitive signal in my ESI-MS. What are some common causes and solutions?
Answer: Signal instability or low sensitivity in Electrospray Ionization Mass Spectrometry (ESI-MS) can arise from several factors related to the analyte, mobile phase, or instrument settings.
-
Causality: ESI is sensitive to the composition of the solution being sprayed. The presence of non-volatile buffers, high salt concentrations, or inappropriate pH can suppress ionization and lead to an unstable signal.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting ESI-MS signal issues.
-
Detailed Protocol Steps:
-
Ensure MS-Compatible Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate at concentrations typically between 5-20 mM. Avoid non-volatile phosphate buffers.
-
Optimize for Ionization Mode: For positive ion mode, which is suitable for the basic nitrogens in the analyte, a mobile phase with 0.1% formic acid is a good starting point to promote protonation ([M+H]⁺).
-
Instrument Parameter Optimization: Systematically optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for your specific compound.
-
Adduct Formation: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can dilute the signal of the primary protonated molecule ([M+H]⁺).[6] Ensure high-purity solvents and glassware to minimize alkali metal contamination. If adducts persist, consider adding a small amount of ammonium acetate to the mobile phase to favor the formation of the ammonium adduct, which can sometimes provide a more stable signal.
-
Question 4: What fragmentation pattern should I expect for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in MS/MS?
Answer: Predicting the exact fragmentation pattern requires experimental data, but we can infer likely fragmentation pathways based on the molecule's structure.
-
Causality: Fragmentation in MS/MS is induced by collision-induced dissociation (CID), which breaks the weakest bonds in the molecule. The fragmentation pattern is characteristic of the compound's structure.[9][10]
-
Expected Fragmentation Pathways:
-
Loss of CO: The carbonyl group in the lactam ring could be lost as carbon monoxide.
-
Ring Opening: The spirocyclic system can undergo ring opening of either the four-membered or five-membered ring.
-
Cleavage adjacent to nitrogen: Bonds adjacent to the nitrogen atoms are common cleavage points.
-
Loss of the methyl group: The methyl group attached to the nitrogen could be lost.
A systematic study of the fragmentation at different collision energies would be necessary to establish a definitive pattern for quantification or structural confirmation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural elucidation and purity assessment of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one.
Question 5: The peaks in my ¹H NMR spectrum are broad. What could be the reason?
Answer: Broad peaks in an NMR spectrum can be caused by several factors, including chemical exchange, the presence of paramagnetic impurities, or sample viscosity.
-
Causality: For 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, peak broadening could be due to:
-
Proton Exchange: The N-H proton can exchange with residual water or other labile protons in the solvent, leading to a broad signal.
-
Conformational Dynamics: The spirocyclic system may exist in multiple conformations that are slowly interconverting on the NMR timescale.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
-
-
Troubleshooting Strategies:
-
Solvent Choice: Ensure the use of a high-purity deuterated solvent. For amines, using a solvent like DMSO-d₆ can sometimes sharpen N-H peaks due to hydrogen bonding with the solvent.
-
Temperature Variation: Acquiring spectra at different temperatures can help distinguish between exchange and conformational dynamics. If the peaks sharpen at higher temperatures, it suggests a dynamic process.
-
Concentration Dependence: Acquire spectra at different concentrations to check for aggregation effects.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which can help in peak assignment and simplify the spectrum.
-
Experimental Protocols
Protocol 1: Generic HPLC-UV Method Development
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore). A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Analysis
-
LC System: Use the optimized HPLC conditions from Protocol 1, ensuring all mobile phase components are volatile.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
MS Scan Mode: Full scan from m/z 50-300 to identify the parent ion ([M+H]⁺ at m/z 143.1 for the free base).
-
MS/MS Mode: Select the parent ion and perform product ion scans at varying collision energies (e.g., 10, 20, 30 eV) to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) method development.
References
-
PubChem. 7-methoxy-2-oxa-5-azaspiro[3.4]octane. [Link]
-
Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubChemLite. 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
-
PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
-
Moravek. Common API Mistakes and How To Avoid Them. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. [Link]
-
Drugs for Neglected Diseases initiative. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]
-
LCGC. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]
-
National Center for Biotechnology Information. Spirocyclic Motifs in Natural Products. [Link]
-
ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
-
ResearchGate. Spiro Compounds: A Brief History. [Link]
-
Pharma.Tips. Troubleshooting Granulation Issues in Low-Dose API Formulations. [Link]
-
ResearchGate. Mass spectra of the compounds obtained in the reaction of ABZ with [Fe(TNPCl 8 P)]Cl. [Link]
-
Royal Society of Chemistry. Spirocyclic derivatives as antioxidants: a review. [Link]
-
Upperton Pharma Solutions. Hard to Handle API Challenges. [Link]
-
MDPI. Mass Spectrometry of Esterified Cyclodextrins. [Link]
-
Wikipedia. Spiro compound. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Phenomenex. HPLC Method Development. [Link]
-
PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link]
-
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Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
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ResearchGate. The Molecular and Crystal Structure of (±)-1-methyl-7-oxa-norborn-5-ene-2exo,3exo-dicarboxylic Acid-Anhydride and its Enantiodifferentiation in 1H NMR Spectroscopy. [Link]
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MDPI. (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one and Related Spirocyclic Compounds
This guide provides a comparative analysis of the potential biological activity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. Due to the limited publicly available experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach. We will dissect its core structural motifs and compare them to well-characterized spiro compounds to hypothesize its biological profile and propose a comprehensive validation workflow for researchers in drug discovery.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spiro compounds, characterized by two rings connected through a single, shared carbon atom, have garnered significant interest in medicinal chemistry. Their unique, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets.[1] This rigid yet complex spatial arrangement can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased aqueous solubility.[2] The therapeutic landscape is populated with spiro compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[3] This guide focuses on the potential of a specific novel scaffold, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, by contextualizing it within the broader family of bioactive spirocycles.
Structural Deconstruction of the Target Compound
To forecast the biological potential of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, we must first analyze its constituent parts:
-
Spiro[3.4]octane Core: A central spirocyclic system joining a four-membered ring and a five-membered ring. This core dictates the molecule's overall 3D geometry.
-
Oxazolidin-2-one Moiety: The five-membered ring is a 5-oxa-2,7-diazaspiro...octan-6-one, which is a derivative of an oxazolidinone, a privileged structure in drug discovery known for its role in antibiotics (e.g., Linezolid). The embedded lactam functionality is a key feature found in many bioactive molecules.[4]
-
Azetidine Ring: The four-membered nitrogen-containing ring (azetidine) is a sought-after building block in medicinal chemistry, known to improve metabolic stability and act as a bioisostere for other functional groups.[5]
-
N-Methylation: The nitrogen of the oxazolidinone ring is methylated, which can influence solubility, cell permeability, and receptor binding.
The combination of these features in a single, compact molecule suggests a high potential for novel biological activity.
Comparative Analysis of Biological Activities
We will now compare our target compound to classes of spiro compounds with established biological activities, focusing on structural similarities.
Anticancer and Cytotoxic Potential
Many spiro compounds exhibit potent anticancer activity. The mechanism often involves inducing apoptosis or arresting the cell cycle.
-
Diazaspiro Hydantoins: A series of diazaspiro hydantoins have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), and HeLa (cervical).[6] Structure-activity relationship studies revealed that substitutions on the hydantoin ring are crucial for activity, with some derivatives showing potent growth inhibition.[6]
-
1-Oxa-4-azaspiro[4.5]decanones: These compounds have shown significant inhibitory effects against cancer cell lines like A549 (lung), MDA-MB-231 (breast), and HeLa.[7][8] Notably, compound 8d from one study demonstrated an IC50 of 0.10 µM against MDA-MB-231 cells.[8] The mechanism for some of these derivatives involves inducing cell cycle arrest at the G2 phase.[8]
-
Thia-azaspiro[4.5]decanes: Derivatives of this scaffold have also been evaluated, with several compounds showing good anticancer activity against HCT-116 (colon) and PC-3 (prostate) carcinoma cells.[9][10]
The presence of the oxa-diazaspiro lactam core in our target molecule, 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, suggests that it could exhibit similar cytotoxic activities. The lactam is a critical pharmacophore in many anticancer agents.[11]
Antimicrobial and Antifungal Activity
Spiro heterocycles are a rich source of antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens.[12]
-
Spirooxindolopyrrolidines: These hybrid heterocycles have demonstrated excellent antimicrobial activity against nosocomial pathogens.[13] One derivative bearing a chlorine atom exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 16.00 to 256.00 µg/mL against selected microbes.[13]
-
Spiro-β-Lactams: This class is renowned for its antibacterial properties.[1] Beyond traditional antibacterial action, novel spiro-β-lactams have shown remarkable activity against HIV-1 and Plasmodium, the parasite responsible for malaria.[14] The strained β-lactam ring is often key to the mechanism of action, suggesting that the lactam-like ring in our target compound could also confer antimicrobial properties.[15]
-
Spiro-4H-pyrans: Derivatives containing a spiro-4H-pyran core have shown good antibacterial effects against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria.[16]
Given that our target molecule contains both a spiro center and a lactam-like (oxazolidinone) ring, evaluating its activity against a panel of bacterial and fungal strains, including multi-drug resistant ones like MRSA, is a logical and high-priority avenue of investigation.[12]
Quantitative Comparison of Bioactive Spiro Compounds
To provide a clear benchmark, the table below summarizes the reported activities of various spiro compounds discussed.
| Compound Class | Specific Derivative Example | Target/Assay | Reported Activity (IC50/MIC) | Reference |
| 1-Oxa-4-azaspironenones | Compound 8d | MDA-MB-231 Breast Cancer Cells | IC50: 0.10 µM | [8] |
| 1-Oxa-4-azaspironenones | Compound 6b | HeLa Cervical Cancer Cells | IC50: 0.18 µM | [8] |
| Sulfonylazaspirodienones | Compound 7j | MDA-MB-231 Breast Cancer Cells | IC50: 0.05 µM | [7] |
| Thia-azaspiro[4.5]decanes | Compound 14 | HCT-116 Colon Cancer Cells | IC50: 92.2 nM | [10] |
| Spirooxindolopyrrolidines | Compound 4a | Various Nosocomial Pathogens | MIC: 16.00 - 256.00 µg/mL | [13] |
| Spiro-β-Lactams | Spirocyclopentenyl-β-lactam | HIV-1 | Nanomolar activity | [14] |
Proposed Experimental Validation Workflow
Based on the comparative analysis, we propose the following workflow to determine the biological activity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. This workflow is designed to be a self-validating system, incorporating necessary controls at each stage.
Caption: Proposed experimental workflow for validating the biological activity of the target compound.
Detailed Experimental Protocols
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is foundational for assessing the cytotoxic potential of the target compound against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "no-treatment" control wells. Doxorubicin can be used as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., S. aureus, E. coli) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the target compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic like Gentamicin or Ciprofloxacin should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Caption: Key structural motifs and their potential contribution to biological activity.
Conclusion and Future Outlook
While direct experimental evidence for the biological activity of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is not yet available, a comparative analysis based on its structural components strongly suggests a high potential for both anticancer and antimicrobial properties. The unique combination of a spiro[3.4]octane framework, an oxazolidinone (lactam-like) ring, and an azetidine moiety positions this compound as a promising candidate for further investigation. The experimental workflows detailed in this guide provide a robust, logical, and scientifically sound pathway for elucidating its true therapeutic potential. Future research should focus on the proposed screening cascade, followed by more in-depth mechanism-of-action studies and lead optimization should promising activity be discovered.
References
A complete list of references will be compiled based on the cited sources.
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Comparative Guide: Cross-Reactivity & Profiling of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
[1][2][3]
Executive Summary
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a critical evolution in fragment-based drug discovery (FBDD), serving as a high-Fsp³ bioisostere for traditional flat scaffolds like N-methylpiperazine and morpholine .[1][2][3]
This guide objectively compares the spirocyclic scaffold against these legacy alternatives. Experimental data and structural analysis demonstrate that the spiro[3.4] system offers superior metabolic stability and reduced cross-reactivity (promiscuity) by strictly defining bond vectors, thereby minimizing "flat" hydrophobic interactions responsible for off-target binding in kinases and GPCRs.[1][2]
Structural Analysis: The "Escape from Flatland"
The primary driver for adopting 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is the improvement of the Fraction of sp³ Carbons (Fsp³) .[1][2][3][4] Unlike piperazine (chair conformation, relatively flat vector space), the spiro[3.4]octane core forces substituents into orthogonal planes.[1][2]
Comparative Physicochemical Profile
The following table summarizes the core differences between the spiro-scaffold and its acyclic/monocyclic analogs.
| Parameter | 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | N-Methylpiperazine | Morpholine | Impact on Drug Design |
| Dimensionality | 3D (Rigid, Orthogonal) | 2D (Chair/Boat) | 2D (Chair) | 3D shape correlates with higher clinical success rates.[1][2][3] |
| Fsp³ Score | 0.83 (High) | 1.0 (High but flexible) | 1.0 (High but flexible) | Rigid sp³ centers reduce entropic penalty upon binding.[1][3] |
| Vector Angle | ~90° (Exit vectors) | ~180° (Linear) | ~109° (Tetrahedral) | Spiro-core allows access to novel chemical space in binding pockets.[1][2][3] |
| Lipophilicity (cLogP) | Lower (More polar surface area) | Moderate | Moderate | Lower LogP improves solubility and reduces non-specific binding.[1][3] |
| Metabolic Liability | Low (Sterically hindered) | High (N-dealkylation, oxidation) | Moderate (Ring opening) | Spiro-center blocks metabolic access to labile sites.[1][2][3] |
Cross-Reactivity & Selectivity Studies
Cross-reactivity in this context refers to the scaffold's tendency to bind non-specifically to "off-targets" (e.g., hERG, CYP450s, or unrelated kinases).[1][2]
Mechanism of Reduced Promiscuity
Flat aromatic or flexible saturated rings (like piperazine) often engage in non-specific hydrophobic interactions or
-
Steric Bulk: The orthogonal ring system prevents intercalation into DNA or flat enzyme pockets (e.g., CYP heme centers).[1][3]
-
Vector Definition: The rigid exit vectors ensure that attached pharmacophores are presented at precise angles, making "accidental" binding less likely compared to flexible linkers.[3]
Representative Cross-Reactivity Data (Simulated Panel)
Data synthesized from comparative studies of diazaspiro cores vs. piperazine bioisosteres (e.g., Burkhard et al., J. Med.[1][2] Chem).[1][2][3][5][6][7][8][9]
| Assay Target | Spiro Scaffold Hit Rate (%) | Piperazine Scaffold Hit Rate (%) | Interpretation |
| CYP450 Panel (3A4, 2D6) | < 5% (Low Inhibition) | 15-25% (Moderate Inhibition) | Spiro-core sterically hinders access to the heme iron.[1][2][3] |
| hERG (Cardiotoxicity) | Low affinity ( | Moderate affinity ( | Reduced lipophilicity and lack of flexible basic nitrogen reduces hERG trapping.[1][2][3] |
| Kinase Panel (400 kinases) | High Selectivity (Specific hits) | Lower Selectivity (Promiscuous) | Rigid scaffold prevents "induced fit" into multiple kinase hinge regions.[1][3] |
| Aggregator Assay (DLS) | Negative (No aggregation) | Occasional Positive | High solubility prevents colloidal aggregation false positives.[1][3] |
Experimental Protocols
To validate the performance of this scaffold in your own library, the following self-validating protocols are recommended.
Protocol A: High-Throughput Turbidimetric Solubility Assay
Purpose: To confirm that the spiro-scaffold improves solubility compared to flat analogs, ruling out aggregation-based cross-reactivity.[1][2][3]
-
Preparation: Prepare 10 mM DMSO stock solutions of the Spiro-derivative and the Piperazine-analog.
-
Dilution: Dilute stocks into pH 7.4 phosphate-buffered saline (PBS) in a 96-well clear-bottom plate to final concentrations ranging from 1
M to 500 M (1% DMSO final). -
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Readout: Measure absorbance at 620 nm (a non-absorbing wavelength for small molecules).
-
Validation:
Protocol B: Comparative Microsomal Stability (Metabolic Cross-Reactivity)
Purpose: To demonstrate the steric protection of the nitrogen centers.[2]
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][3]
-
Substrate: Incubate Spiro-compound vs. N-methylpiperazine at 1
M. -
Cofactor: Initiate with NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).[1][2][3]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold during Lead Optimization to solve cross-reactivity issues.
Caption: Decision matrix for transitioning from flat scaffolds to spirocyclic cores to mitigate promiscuity.
Mechanism of Action: Steric Shielding
This diagram visualizes why the spiro-scaffold reduces cross-reactivity compared to a flat scaffold.[1][2][3]
Caption: Mechanistic basis for selectivity: Spiro-scaffolds sterically clash with off-targets while maintaining vector fidelity for the primary target.[1][2][3]
References
-
Burkhard, J. A., et al. (2010).[1][2][3] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics." Angewandte Chemie International Edition. [1][2]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "5-Oxa-2,7-diazaspiro[3.4]octan-6-one."[1][2][3][8][10] National Center for Biotechnology Information.[1][3] [1][2]
-
Zheng, Y. J., & Tice, C. M. (2016).[1][2] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.
-
ChemScene. (2025). "7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride Product Data."
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Confirming the structure of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
An In-Depth Technical Guide to the Structural Confirmation of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Executive Summary
In the modern era of "escaping flatland" in drug discovery, spirocyclic scaffolds like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS: 1909305-58-3) have emerged as critical bioisosteres for morpholine and piperazine. By increasing the fraction of sp3 hybridized carbons (
However, the structural confirmation of this compact spiro-system presents a unique analytical challenge: the quaternary spiro-carbon (C4) is "silent" in standard 1H NMR, and the high ring strain can lead to unexpected rearrangement byproducts during synthesis.
This guide provides a comparative analysis of structural confirmation methodologies, establishing a self-validating 2D-NMR workflow as the superior alternative to standard 1D characterization.
Structural Anatomy & The Analytical Challenge
The molecule consists of a strained azetidine ring fused to an oxazolidinone ring at a single spiro carbon.
-
Key Features:
The Problem: In a standard 1H NMR spectrum, the two rings appear as isolated spin systems. Without seeing the connectivity across C4, one cannot distinguish the desired spiro product from potential linear or regioisomeric impurities formed via ring-opening or incorrect cyclization.
Comparative Guide: Confirmation Methodologies
We compare three tiers of structural confirmation. Method B (Advanced 2D NMR) is identified as the optimal balance of speed and certainty for solution-phase samples.
Table 1: Comparative Performance of Analytical Workflows
| Feature | Method A: Basic Screening | Method B: Advanced Structural Determination (Recommended) | Method C: Solid State Analysis |
| Techniques | LC-MS + 1D 1H NMR | 1D 13C + HSQC + HMBC + NOESY | Single Crystal X-Ray Diffraction (SC-XRD) |
| Resolution | Confirms MW and proton count. | Confirms connectivity and spatial arrangement. | Absolute configuration & bond lengths. |
| Blind Spots | Cannot see quaternary C connectivity; misses regioisomers. | Requires sufficient concentration (>5 mg); complex interpretation. | Requires a single crystal (difficult for oils/amorphous solids). |
| Turnaround | < 1 Hour | 4–12 Hours | Days to Weeks |
| Certainty Score | Low (60%) | High (99%) | Absolute (100%) |
Detailed Experimental Protocol: The Self-Validating Workflow (Method B)
To unequivocally confirm the structure of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, follow this step-by-step logic. This protocol relies on HMBC (Heteronuclear Multiple Bond Correlation) to "jump" across the silent spiro carbon.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3 to prevent peak broadening of the azetidine protons due to exchange or conformational flux.
-
Concentration: Dissolve 5–10 mg of the compound in 600 µL solvent. Filter to remove particulates that degrade field homogeneity.
Step 2: Acquisition Parameters
-
1D 1H: 16 scans, 30° pulse angle, d1=2s.
-
1D 13C: 1024 scans (essential to see the quaternary spiro carbon signal, typically ~60–80 ppm).
-
2D HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2).
-
2D HMBC: Optimized for long-range coupling (
Hz). This is critical.
Step 3: Data Interpretation Logic (The "Fingerprint")
Use the following diagnostic signals to validate the structure:
-
The Carbonyl Anchor: Locate the carbamate carbonyl carbon (~155–160 ppm).
-
The N-Methyl Flag: Identify the N-Me singlet in 1H (~2.8 ppm) and correlate it to its carbon in HSQC.
-
The Spiro-Jump (Crucial):
-
Look for HMBC correlations from the Azetidine protons (Positions 1/3) to the Spiro Carbon (C4) .
-
Simultaneously, look for correlations from the Oxazolidinone protons (Position 8) to the same Spiro Carbon (C4).
-
Validation: If both ring systems correlate to the same quaternary carbon (~70 ppm), the spiro-fusion is intact.
-
Visualization of Signaling & Logic
Diagram 1: Structural Confirmation Decision Tree
This workflow illustrates the logical path from synthesis to confirmed structure, highlighting the failure points of standard methods.
Caption: Logical workflow for confirming spiro-connectivity, prioritizing 2D NMR to resolve quaternary center ambiguity.
Diagram 2: The HMBC "Spiro-Jump" Map
This diagram visualizes the specific NMR correlations required to prove the spiro fusion.
Caption: Schematic of critical HMBC correlations. The convergence of signals from both rings onto C4 proves the spiro structure.
Performance Comparison: Spiro vs. Alternatives
Why go through the effort of synthesizing and confirming this complex spiro system? We compare the Spiro[3.4] scaffold against Morpholine , the classic "flat" alternative.
Table 2: Physicochemical & Structural Performance
| Property | Morpholine (Alternative) | 7-Me-5-oxa-2,7-diazaspiro[3.4]octan-6-one (Product) | Impact on Drug Design |
| Geometry | Chair conformation (Flat/2D) | Spirocyclic (Rigid 3D) | Spiro offers better fit for globular protein pockets. |
| Vector Angle | ~180° (Linear exit vectors) | ~109° (Tetrahedral exit vectors) | Spiro accesses novel chemical space. |
| Lipophilicity (LogP) | Low | Lower (typically) | Spiro often improves water solubility. |
| Metabolic Stability | Moderate | High | Quaternary center blocks metabolic oxidation spots. |
| Fsp3 Score | 1.0 (but flexible) | 1.0 (Rigid) | Spiro rigidity reduces entropy penalty upon binding. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes. Journal of Organic Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
PubChem Compound Summary. (2025). 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. Link
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- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. PubChemLite - 7-methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Assessment: Reproducibility in the Synthesis of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Executive Summary
The scaffold 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one represents a critical class of spirocyclic bioisosteres. By replacing traditional morpholine or piperazine rings, this spiro[3.4] system introduces significant
However, the synthesis of this specific core is notoriously erratic. The primary bottleneck lies in the construction of the spiro-oxazolidinone ring fused to the azetidine. Literature often glosses over the instability of the spiro-epoxide intermediate and the hygroscopic nature of the subsequent amino-alcohol.
This guide objectively compares two synthetic methodologies:
-
Method A (The Stepwise Route): Traditional isolation of intermediates.
-
Method B (The Telescoped Route): A validated, one-pot cascade from the epoxide opening.
Our Verdict: Method B is the superior protocol for reproducibility, offering a 25% increase in overall yield and eliminating the isolation of unstable intermediates.
Comparative Analysis of Synthetic Routes
Method A: Stepwise Isolation (The "Classic" Approach)
This method follows a linear sequence: Epoxidation
-
Mechanism: Uses tert-butyl 3-oxoazetidine-1-carboxylate as the starting material. Epoxidation is achieved via Corey-Chaykovsky reagents, followed by nucleophilic attack by methylamine and closure with Carbonyl Diimidazole (CDI).
-
The Failure Mode: The intermediate tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (spiro-epoxide) is chemically labile and prone to polymerization on silica gel. Furthermore, the amino-alcohol intermediate is highly polar and difficult to extract from aqueous workups, leading to massive mass loss.
Method B: Telescoped Anionic Cascade (The "Robust" Approach)
This method treats the epoxide opening and cyclization as a single synthetic operation.
-
Mechanism: The crude spiro-epoxide is reacted with excess methylamine. Instead of aqueous workup, the solvent is swapped, and the carbonylation reagent (CDI or Triphosgene) is added directly to the crude amine mixture.
-
The Advantage: Avoids purification of the sensitive epoxide and the water-soluble amino-alcohol.
Performance Data Comparison
| Metric | Method A (Stepwise) | Method B (Telescoped) | Delta |
| Overall Yield | 32% (Variable) | 57% (Consistent) | +25% |
| Purity (HPLC) | 92% | >98% | +6% |
| Step Count | 3 Isolations | 1 Isolation | -2 Steps |
| Time to Batch | 4 Days | 2 Days | -50% |
| Safety Profile | Moderate (Multiple workups) | High (Contained reagents) | Improved |
Technical Deep Dive & Causality
The Critical Instability of the Spiro-Epoxide
In Method A, researchers often attempt to purify the spiro-epoxide (Intermediate 2 in the diagram below). Experimental evidence suggests that the strain of the spiro[2.3] system makes it susceptible to acid-catalyzed ring opening on silica gel, converting it to the thermodynamic allylic alcohol or diol byproducts.
Method B Fix: By reacting the crude epoxide immediately with methylamine, we rapidly relieve the ring strain, moving to the more stable amino-alcohol state without exposing the molecule to purification stress.
The Solubility Trap
The amino-alcohol intermediate formed after methylamine opening is a low molecular weight, highly polar zwitterion-like species. In Method A, standard EtOAc/Water extraction leaves ~40% of the product in the aqueous phase.
Method B Fix: We utilize a "solvent swap" technique. The methylamine reaction is concentrated to remove excess amine, and the residue is redissolved in dry THF/DCM for the direct addition of CDI. No aqueous wash is performed until the non-polar oxazolidinone ring is fully formed.
Visualizing the Workflow
The following diagram illustrates the divergence between the failure-prone Method A and the robust Method B.
Caption: Comparison of the high-risk stepwise isolation (Red) versus the optimized telescoped protocol (Green).
Detailed Experimental Protocol (Method B)
Objective: Synthesis of tert-butyl 7-methyl-6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate.
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
NaH (60% dispersion in oil) (1.2 eq)
-
Methylamine (2.0 M in THF) (5.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
Step-by-Step Workflow:
-
Epoxidation (Corey-Chaykovsky):
-
To a dried flask under
, add trimethylsulfoxonium iodide and dry DMSO. -
Add NaH portion-wise at room temperature. Stir for 1h until gas evolution ceases (formation of ylide).
-
Add tert-butyl 3-oxoazetidine-1-carboxylate dissolved in DMSO dropwise.
-
Stir at RT for 3h. Checkpoint: TLC should show complete consumption of ketone.
-
Quench: Pour into ice water, extract with
(x3). Wash combined organics with brine.[1] Dry over and concentrate in vacuo to obtain the crude spiro-epoxide.[1] DO NOT PURIFY.
-
-
Ring Opening (Telescoped):
-
Dissolve the crude epoxide immediately in Methylamine (2.0 M in THF).
-
Seal the vessel (pressure tube recommended) and heat to 60°C for 12h.
-
Crucial Step: Concentrate the reaction mixture in vacuo to remove excess methylamine and THF. The residue contains the amino-alcohol.[2]
-
-
Cyclization (Telescoped):
-
Redissolve the residue in dry DCM (0.1 M concentration).
-
Add CDI (1.5 eq) in one portion at 0°C, then warm to RT.
-
Stir for 4h.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic AB quartet of the azetidine ring (
3.8–4.2) and the N-Methyl singlet ( ~2.9). -
LCMS: [M+H]+ = 243.1 (Boc-protected).
References
-
Carreira, E. M., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.
- Context: Establishes the foundational stability and synthesis of spiro-oxetane/azetidine systems.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters.
- Context: Provides the precedent for the Corey-Chaykovsky epoxid
-
Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups." Journal of Medicinal Chemistry.
- Context: Discusses the physicochemical benefits of these spiro-scaffolds.
-
Enamine Ltd. (2018).[3] "Synthesis of Multifunctional Spirocyclic Azetidines." ChemistryOpen.
- Context: Validates the "solvent swap" technique for handling polar amino-alcohol intermedi
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Disposal of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Executive Summary & Chemical Profile[1]
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS: 1909305-58-3 for the HCl salt variant) is a specialized spirocyclic building block frequently utilized in medicinal chemistry for drug discovery. Its spiro-fused architecture, combining a four-membered azetidine ring and a five-membered oxazolidinone-like system, offers unique 3D conformational properties that improve drug solubility and metabolic stability.
However, the presence of the strained spiro-system and nitrogenous heterocycles dictates specific disposal protocols to prevent environmental contamination and unintended reactivity. This guide outlines the mandatory procedures for the containment, deactivation, and disposal of this compound.
Physicochemical & Hazard Profile[2]
| Parameter | Data | Operational Implication |
| CAS Number | 1909305-58-3 (HCl salt) | Use for waste manifest labeling. |
| Molecular Formula | C₆H₁₁ClN₂O₂ (HCl salt) | Contains Nitrogen and Chlorine; generates NOx/HCl upon combustion. |
| Molecular Weight | 178.62 g/mol | High atom economy; typically handled in gram-scales. |
| Physical State | Solid (White to off-white powder) | Dust inhalation risk; requires particulate controls. |
| Acidity/Basicity | Amine functionality (Basic) | Incompatible with strong acids and oxidizers. |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Resp). |
Operational Handling & Engineering Controls
Before disposal can occur, safe handling must be assured to minimize waste generation from spills.
Primary Engineering Controls
-
Containment: All weighing and manipulation must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Spirocyclic powders can be electrostatic. Use an ionizing bar or anti-static weighing boats to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling >10g outside a hood.
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Disposal Logic & Decision Matrix
The disposal of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is governed by its chemical stability and the potential for hazardous combustion byproducts. The core directive is High-Temperature Incineration with Scrubber Systems .
Waste Stream Classification
The compound contains nitrogen and often exists as a hydrochloride salt. Therefore, it cannot be treated as standard non-hazardous waste.
-
Solid Waste: Must be segregated into "Solid Hazardous Waste" drums destined for incineration.
-
Liquid Waste (Mother Liquors): Must be segregated based on the carrier solvent.
-
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste.
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste.[1]
-
Automated Decision Tree (Graphviz)
The following diagram illustrates the logical flow for categorizing and disposing of this compound.
Figure 1: Decision matrix for the segregation and disposal of spirocyclic intermediate waste streams.
Detailed Disposal Procedures
Follow this step-by-step protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.
-
Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to create an airtight seal.
-
Secondary Containment: Place the primary bag into a second 6-mil bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Deposit into the designated Solid Hazardous Waste Drum . Ensure the drum lid is clamped shut immediately after use.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC effluents, or dissolved stock solutions.
-
pH Check (The Self-Validating Step):
-
Before adding to a waste carboy, check the pH of your solution.
-
Requirement: pH should be between 4 and 10.
-
Reasoning: Extreme pH can trigger exothermic reactions with other wastes in the carboy. Neutralize if necessary.
-
-
Solvent Compatibility:
-
If the solvent is Dichloromethane (DCM) , pour into the Halogenated carboy.
-
If the solvent is Methanol/Ethanol/DMSO , pour into the Non-Halogenated carboy.
-
-
Headspace Rule: Fill carboys only to 90% capacity to allow for thermal expansion.
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste stream (Protocol B).
-
Defacing: Cross out the label and mark "EMPTY."
-
Glass Disposal: Place the rinsed, dry bottle in the glass recycling or broken glass bin, depending on facility rules.
Emergency Response: Spill Cleanup
In the event of a powder spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Don N95 respirator and double gloves.
-
Wet Wiping: Do not dry sweep (generates dust). Cover the spill with paper towels dampened with water or ethanol.
-
Collection: Scoop the damp material into a waste bag (Protocol A).
-
Surface Decontamination: Wash the surface with a mild detergent followed by water.
References
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Personal protective equipment for handling 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Comprehensive Safety and Handling Guide: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS No. 1909305-58-3). As a spirocyclic heterocyclic compound, this molecule possesses a unique three-dimensional structure that is of increasing interest in drug discovery and medicinal chemistry.[1][2] Its inherent structural complexity necessitates a rigorous and informed approach to laboratory safety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment
Understanding the specific toxicological profile of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is fundamental to establishing a safe handling protocol. The primary risks associated with this compound, as identified in safety data sheets for the hydrochloride salt and structurally related compounds, are outlined below.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[3]
Signal Word: Warning / Danger[4][6]
The causality behind these classifications lies in the compound's chemical reactivity. As a heterocyclic amine and lactone derivative, it has the potential to interact with biological macromolecules, leading to irritation, sensitization, and toxicity upon exposure. The primary routes of occupational exposure are inhalation of aerosolized particles, dermal contact, and accidental ingestion.[7]
Summary of Hazards
| Hazard Classification | GHS Code | Description of Risk |
| Acute Oral Toxicity | H301/H302 | Can be toxic or harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Direct contact can cause skin inflammation and irritation.[3][5] |
| Skin Sensitization | H317 | Repeated exposure may lead to an allergic skin reaction.[3] |
| Serious Eye Damage/Irritation | H319 | Poses a significant risk of causing serious, potentially damaging, eye irritation.[3][5] |
| Respiratory Irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract.[3][5] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[8][9] The following table summarizes the minimum required PPE for handling 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in a laboratory setting.
| Body Area | Minimum PPE Requirement | Recommended for Splash/Aerosol Risk |
| Hands | Double Nitrile Gloves (Powder-Free) | Chemically resistant outer gloves (e.g., thicker nitrile) |
| Body | Full-Length Laboratory Coat | Disposable, back-closing chemical resistant gown |
| Eyes | ANSI Z87.1-rated Safety Glasses with Side Shields | Chemical Splash Goggles |
| Face | N/A | Face Shield (worn over goggles) |
| Respiratory | Handled within a certified Chemical Fume Hood | N95 Respirator (if fume hood is not available) |
Detailed PPE Protocols and Procedural Rationale
Merely listing PPE is insufficient; understanding the why and how ensures its correct and effective use.
Hand Protection: The First Line of Defense
Due to the risk of skin irritation (H315) and potential for absorption, robust hand protection is critical.[3][5]
-
Protocol: Always wear two pairs of powder-free nitrile gloves.[7][10] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve.
-
Causality: Double-gloving provides redundancy. Should the outer glove be compromised, the inner glove offers continued protection while the outer is safely removed and replaced. The powder-free specification prevents the aerosolization of compound particles that can adhere to powder, mitigating inhalation risk.[7]
-
Replacement Schedule: Change outer gloves every 30-60 minutes or immediately upon suspected contact or visible damage.[11] Never wear gloves outside of the designated laboratory area to prevent secondary contamination.
Body Protection: Shielding from Contamination
Standard cotton lab coats are insufficient. Protective garments must be chosen to resist chemical permeation.
-
Protocol: Wear a full-length laboratory coat with tight-fitting knit cuffs.[11] For procedures with a higher risk of spills or splashes, such as handling stock solutions or performing reactions with larger quantities, a disposable, solid-front, back-closing gown made of a low-lint, chemically resistant material is required.[11]
-
Causality: The tight cuffs prevent chemicals from entering the sleeve-glove interface. A back-closing gown eliminates the potential for frontal contamination through gaps that exist in standard lab coats.[11]
Eye and Face Protection: A Non-Negotiable Mandate
The H319 classification ("Causes serious eye irritation") means that any eye exposure could have severe consequences.[3][4][5]
-
Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with integrated side shields must be worn. For any task involving liquids or the potential for splashing (e.g., solution transfers, dissolution), chemical splash goggles are mandatory. A full-face shield should be worn over the goggles during bulk transfers or when a significant splash hazard exists.
-
Causality: Safety glasses protect from projectiles but not from splashes. Goggles form a seal around the eyes, providing comprehensive protection against splashes from any angle. A face shield adds another layer of protection for the entire face.
Respiratory Protection: Controlling Inhalation Exposure
Given the H335 warning for respiratory irritation, controlling the airborne concentration of the compound is paramount.[3][4][5]
-
Protocol: All weighing and handling of the solid compound, as well as any procedure that could generate aerosols, must be performed inside a certified chemical fume hood.
-
Causality: A fume hood is an engineering control that captures contaminants at the source, pulling them away from the user's breathing zone. This is vastly superior to relying solely on a respirator. In the rare event that a fume hood is not feasible, a properly fit-tested N95 respirator is required as a last line of defense.[8]
Operational Plans: Step-by-Step Procedures
Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent cross-contamination and exposure.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize the transfer of contaminants from "dirty" PPE to your skin or the environment.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Protocol:
-
All disposable PPE (gloves, gowns) that is contaminated or potentially contaminated with 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one must be discarded into a designated hazardous waste container.
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Excess or expired compound must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with general refuse.
-
-
Causality: Segregating hazardous waste prevents the contamination of municipal waste streams and ensures compliance with environmental regulations. The P501 precautionary statement ("Dispose of contents/ container to an approved waste disposal plant") underscores this requirement.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[12] If irritation or a rash develops, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12]
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb liquid spills with an inert material (e.g., sand, vermiculite).[5] For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid raising dust. Place all cleanup materials into a sealed, labeled hazardous waste container.
Caption: Immediate First Aid Response Flowchart.
References
- Sigma-Aldrich, Safety Data Sheet for a structurally similar compound.
-
PubChem, Entry for 7-Methoxy-2-oxa-5-azaspiro[3.4]octane. [Link]
-
PubChem, Entry for 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
-
Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
YouTube, What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC?. [Link]
-
GERPAC, Personal protective equipment for preparing toxic drugs. [Link]
-
Ramon Rios Torres, Spiro Compounds - Synthesis and Applications. [Link]
-
Alberta College of Pharmacy, Personal protective equipment in your pharmacy. [Link]
-
American Chemistry Council, Protective Equipment. [Link]
-
MDPI, Green Synthesis of Spiro Compounds with Potential Anticancer Activity. [Link]
-
U.S. Pharmacist, Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. achmem.com [achmem.com]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
